6-Fluoro-4-oxochroman-2-carboxylic acid
Description
Propriétés
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXHZKFLLLJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380991 | |
| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105300-40-1 | |
| Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 6-Fluoro-4-oxochroman-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical properties of 6-Fluoro-4-oxochroman-2-carboxylic acid. It is a key intermediate in the synthesis of pharmaceutically active compounds, most notably Fidarestat, an aldose reductase inhibitor investigated for the treatment of diabetic complications. This guide consolidates available data on its chemical structure, physical properties, synthesis, and spectroscopic characteristics to support ongoing research and development efforts.
Chemical Identity and Physical Properties
This compound is a fluorinated heterocyclic compound. The presence of a fluorine atom, a carboxylic acid, and a ketone within a chroman framework makes it a versatile building block in medicinal chemistry.
Table 1: General and Chemical Information
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₇FO₄ | [1][2] |
| Molecular Weight | 210.16 g/mol | [1][2] |
| Appearance | Colorless crystals | [1] |
| CAS Number | 129101-37-7 ((R)-enantiomer) | N/A |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available in the reviewed literature. | For the related compound, 6-Fluorochromone-2-carboxylic acid, a melting point of 257-259 °C is reported.[3] |
| Boiling Point | Data not available in the reviewed literature. | For the related compound, 6-Fluorochromone-2-carboxylic acid, a boiling point of 347.5 °C at 760 mmHg is reported.[3] |
| Solubility | Soluble in ethyl acetate. | The synthesis protocol involves extraction with ethyl acetate and crystallization from an ethanol/water mixture, indicating some solubility in these solvents.[1] |
| pKa | Data not available in the reviewed literature. | Expected to be acidic due to the carboxylic acid group. |
Crystallographic Data
Single-crystal X-ray diffraction studies have been conducted on this compound, providing detailed insights into its solid-state structure. The molecule crystallizes in an orthorhombic system. The dihydropyranone ring adopts an envelope conformation.[1][2] In the crystal lattice, molecules are linked into zigzag chains by intermolecular O—H···O hydrogen bonds and C—H···π interactions.[1][2]
Table 3: Crystal Structure Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | P2₁2₁2₁ | [2] |
| a | 5.3472 (11) Å | [1][2] |
| b | 12.748 (3) Å | [1][2] |
| c | 12.785 (3) Å | [1][2] |
| V | 871.5 (3) ų | [1][2] |
| Z | 4 | [1][2] |
| Temperature | 113 K | [1][2] |
Synthesis and Reactivity
This compound is primarily utilized as a synthetic intermediate. Its reactivity is characterized by the functional groups present: the carboxylic acid allows for esterification and amidation, the ketone can undergo nucleophilic addition, and the aromatic ring is susceptible to electrophilic substitution, influenced by the fluorine and ether substituents.
Experimental Protocol: Synthesis from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one
This protocol describes the oxidative cleavage of a diol precursor to yield the target carboxylic acid.[1]
-
Reaction Setup: To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
-
Reaction Execution: Stir the mixture for 30 minutes.
-
Work-up:
-
Filter the solution and evaporate the filtrate in vacuo.
-
Prepare a solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) and add 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to generate a black precipitate.
-
To this stirred solution, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the precipitate dissolves.
-
Dissolve the residue from the previous evaporation in a small amount of THF and add it to the stirred silver nitrate/ammonia solution at 323–333 K.
-
-
Isolation and Purification:
-
After 10 minutes, filter the solution and wash the precipitate with water.
-
Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid.
-
Extract the acidified solution with ethyl acetate.
-
Dry the combined organic extracts with MgSO₄ and concentrate under reduced pressure.
-
Crystallize the resulting residue from a mixture of ethanol and water to yield 8.7 g (83%) of this compound as colorless crystals.[1]
-
References
An In-depth Technical Guide to 6-Fluoro-4-oxochroman-2-carboxylic acid: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-4-oxochroman-2-carboxylic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat.[1][2] This technical guide provides a comprehensive overview of the structural and stereochemical properties of this compound, supported by crystallographic data and synthetic methodologies.
Chemical Structure and Properties
This compound possesses the chemical formula C₁₀H₇FO₄ and a molecular weight of approximately 210.16 g/mol . The molecule consists of a fluorinated chromanone backbone with a carboxylic acid substituent at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers, (S)- and (R)-6-fluoro-4-oxochroman-2-carboxylic acid.
The molecular structure is depicted in the diagram below.
Caption: General chemical structure of this compound.
Stereochemistry
The stereochemistry of this compound is of paramount importance for its biological activity and its utility as a pharmaceutical intermediate. The (S)-enantiomer is a key precursor for the synthesis of Fidarestat. X-ray crystallography studies have revealed that the dihydropyranone ring of the molecule adopts an envelope conformation, with the asymmetric carbon atom (C2) in the flap position.[1][2] This conformation is a critical feature of its three-dimensional structure.
The different stereoisomers, such as the (R,S) and (R,R) forms derived from the (R)-enantiomer of the acid, and the corresponding (S,R) and (S,S) forms from the (S)-enantiomer, are important in the synthesis of other complex molecules like dl-nebivolol.[3] The separation and purification of these enantiomers can be achieved through chemical resolution or more advanced enzymatic resolution techniques.[4]
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound. The key crystallographic parameters are summarized in the table below.[2] In the crystal lattice, molecules are linked into zigzag chains along the[5] direction by O—H···O hydrogen bonds and C—H···π interactions involving the benzene ring.[2]
| Parameter | Value |
| Chemical Formula | C₁₀H₇FO₄ |
| Molecular Weight | 210.16 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | a = 5.3472 (11) Å, b = 12.748 (3) Å, c = 12.785 (3) Å |
| Volume | 871.5 (3) ų |
| Z | 4 |
| Temperature | 113 K |
| Radiation | Mo Kα |
Experimental Protocols
Synthesis and Crystallization of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid
The following protocol describes a reported synthesis of the title compound, which is a key intermediate for Fidarestat.[1]
Starting Material: (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one
Procedure:
-
To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
-
After 10 minutes, filter the solution and wash the precipitate with water.
-
Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid.
-
Extract the acidified solution with ethyl acetate.
-
Dry the combined organic extracts with MgSO₄.
-
Concentrate the dried organic extracts under reduced pressure.
-
Mix the resulting residue with a mixture of ethanol and water to induce crystallization, yielding 8.7 g (83%) of this compound.
-
Obtain colorless crystals suitable for X-ray analysis by slow evaporation in ethanol at room temperature.[1]
Caption: Synthetic workflow for this compound.
Applications in Drug Development
As a versatile chiral intermediate, this compound and its derivatives are pivotal in the synthesis of various pharmaceuticals. Its primary application lies in the development of drugs for cardiovascular diseases and complications arising from diabetes.[1] The fluorinated chromane moiety is a common structural feature in many biologically active compounds.
Conclusion
This compound is a well-characterized molecule with defined structural and stereochemical properties. The availability of detailed crystallographic data and established synthetic protocols facilitates its use in research and development, particularly in the pharmaceutical sector. Further exploration of its derivatives could lead to the discovery of novel therapeutic agents.
References
(S)-6-fluoro-4-oxochroman-2-carboxylic acid CAS number
An In-depth Technical Guide to (S)-6-fluoro-4-oxochroman-2-carboxylic acid
This technical guide provides a comprehensive overview of (S)-6-fluoro-4-oxochroman-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Chemical Identity and Properties
(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a fluorinated chromanone derivative. Its stereospecific configuration is crucial for its application in the synthesis of pharmacologically active molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 118803-69-3[1] |
| Chemical Name | (S)-6-fluoro-4-oxochroman-2-carboxylic acid |
| Molecular Formula | C₁₀H₇FO₄[2][3] |
| Molecular Weight | 210.16 g/mol [2][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Melting Point | 257-259 °C (for the related 6-Fluorochromone-2-carboxylic acid) | |
| Purity | Typically >97% | [4] |
Role in Drug Development
(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a pivotal intermediate in the synthesis of Fidarestat.[2][3] Fidarestat is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[2][3] Aldose reductase is an enzyme in the polyol pathway, which is implicated in the pathogenesis of secondary complications of diabetes, such as neuropathy, nephropathy, and retinopathy.
Caption: Synthesis of Fidarestat and its mechanism of action.
Synthesis and Resolution
The synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid can be achieved from p-fluorophenol.[5] For the production of the optically pure (S)-enantiomer, enzymatic resolution has been explored as a more efficient and environmentally friendly alternative to chemical resolution methods.[6]
General Synthesis Protocol
A reported synthesis involves the oxidation of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one.[2]
Experimental Protocol:
-
To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
-
After 30 minutes, filter the solution and evaporate the filtrate in a vacuum to obtain a residue.
-
Prepare a separate solution by adding 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to a 2% aqueous silver nitrate solution (651 ml, 0.07 mol), which will generate a black precipitate.
-
To this stirred solution at room temperature, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the black precipitate disappears.
-
Dissolve the residue from step 2 in a small amount of THF and add it to the stirred solution from step 4 at 323–333 K.
-
After 10 minutes, filter the solution and wash the precipitate with water.
-
Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid and then extract with ethyl acetate.
-
Dry the organic extracts with MgSO₄ and concentrate under reduced pressure.
-
Mix the resulting residue with a mixture of ethanol and water to crystallize the product, yielding 8.7 g (83%) of this compound.[2]
Caption: General synthesis workflow for the target compound.
Enzymatic Resolution
An enzymatic resolution method has been developed using two esterases, EstS and EstR, from Geobacillus thermocatenulatus.[6] This process utilizes racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous-toluene biphasic system.[6] This method offers a more sustainable approach to producing the enantiomerically pure (S) and (R) forms of 6-fluoro-chroman-2-carboxylic acid.[6]
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2][3]
Table 3: Crystal Data and Structure Refinement
| Parameter | Value |
| Crystal System | Orthorhombic[2][3] |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3472 (11)[2][3] |
| b (Å) | 12.748 (3)[2][3] |
| c (Å) | 12.785 (3)[2][3] |
| Volume (ų) | 871.5 (3)[2][3] |
| Z | 4[2][3] |
| Temperature (K) | 113[2][3] |
| Radiation | Mo Kα[2][3] |
| R-factor | 0.027[2][3] |
| wR-factor | 0.073[2][3] |
The dihydropyranone ring adopts an envelope conformation with the asymmetric carbon atom at the flap position.[2][3] In the crystal structure, molecules are linked into zigzag chains by O—H···O hydrogen bonds and C—H···π interactions.[2][3]
Applications and Future Perspectives
The primary application of (S)-6-fluoro-4-oxochroman-2-carboxylic acid lies in its role as a crucial intermediate for pharmaceuticals, most notably for aldose reductase inhibitors like Fidarestat. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.
Beyond its current applications, this compound and its derivatives could be explored for the development of new therapeutic agents targeting other enzymes or receptors where the chromanone scaffold is beneficial. Its utility may also extend to the synthesis of agrochemicals and advanced materials, leveraging the reactive sites offered by the fluorine atom and the carboxylic acid group.[7]
References
- 1. 118803-69-3|(S)-6-Fluoro-4-oxochroman-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Fluoro-4-oxochromene-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
The Ascending Profile of 6-Fluoro-4-Oxochroman-2-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a fluorine atom into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and overall therapeutic potential. This technical guide focuses on the biological activity of derivatives of 6-fluoro-4-oxochroman-2-carboxylic acid, a key chiral building block with significant therapeutic promise. The parent compound is a crucial intermediate in the synthesis of Fidarestat, an aldose reductase inhibitor developed for the treatment of diabetic complications.[1][2] This guide summarizes the current, albeit limited, understanding of the biological activities of its derivatives, provides detailed experimental protocols for their evaluation, and outlines potential future directions for research and development in this area.
Synthetic Strategies
The synthesis of the core scaffold, this compound, has been well-established. A common method involves the reaction of p-fluorophenol with appropriate reagents to construct the chromanone ring system.[3] The optically active forms, (S)- and (R)-6-fluoro-4-oxochroman-2-carboxylic acid, are pivotal for pharmacological studies, and efficient enzymatic resolution methods have been developed to separate the enantiomers.[3]
Derivatization of the carboxylic acid moiety can be achieved through standard organic chemistry transformations to yield a variety of functional groups, including esters, amides, and hydrazones. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Biological Activities and Therapeutic Potential
While comprehensive biological evaluations of a wide range of this compound derivatives are not yet extensively published, the known activities of related compounds suggest significant therapeutic potential in several key areas.
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases. The inhibition of pro-inflammatory signaling pathways is a major goal of modern drug discovery. While direct evidence for the anti-inflammatory effects of this compound derivatives is emerging, studies on structurally similar compounds are highly encouraging. For instance, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides have been shown to be potent inhibitors of nuclear factor-kappaB (NF-κB) activation, a critical regulator of the inflammatory response.[4] The quantitative data from this study underscores the potential for chroman-2-carboxylic acid derivatives in this therapeutic area.
Table 1: Inhibition of NF-κB Activity by 6-hydroxy-7-methoxychroman-2-carboxylic Acid N-(substituted)phenylamides [4]
| Compound | Substituent on Phenylamide | IC50 (µM) |
| 2a | H | >100 |
| 2b | 4-CH3 | 50.8 |
| 2c | 4-CF3 | 6.0 |
| 2d | 4-Cl | 15.2 |
| 2e | 4-OCH3 | >100 |
| 2f | 4-OH | >100 |
| 2g | 3-CH3 | 60.2 |
| 2h | 3-CF3 | 12.5 |
| 2i | 3-Cl | 25.4 |
| 2j | 3-OCH3 | >100 |
| 2k | 2-CH3 | 55.3 |
| 2l | 2-CF3 | 28.1 |
| 2m | 2-Cl | 40.7 |
| 2n | 2,4-diCl | 4.0 |
| KL-1156 (Reference) | - | 16.0 |
Data extracted from a study on 6-hydroxy-7-methoxychroman-2-carboxylic acid derivatives, presented here as an example of the potential for this class of compounds.
The data clearly indicates that substitutions on the phenylamide ring significantly impact the inhibitory activity. Halogen and trifluoromethyl groups, in particular, appear to enhance potency. Similar SAR studies on the this compound scaffold are highly warranted.
dot
Caption: Hypothetical NF-κB signaling pathway inhibition.
Anticancer Activity
Many chromanone derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. While no specific studies on the anticancer effects of this compound derivatives were identified, the structural similarity to other biologically active chromanones suggests this is a promising area for investigation. The evaluation of these derivatives against a panel of cancer cell lines could reveal novel anticancer agents.
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Fluorinated compounds have a proven track record in antiviral drug discovery. Although direct antiviral data for the title derivatives is lacking, related fluorinated chromanones have shown promise. For example, certain fluorinated 2-arylchroman-4-ones have exhibited activity against the influenza A virus. This suggests that derivatives of this compound could also possess antiviral properties and should be screened against a range of viruses.
Experimental Protocols
To facilitate further research, detailed protocols for key biological assays are provided below.
Synthesis of this compound
A representative synthesis of the core scaffold is described in the literature.[1] The general procedure involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization to form the chromanone ring. The carboxylic acid can be introduced at the 2-position through various synthetic routes.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value. A concurrent cytotoxicity assay is recommended to ensure that the observed NO inhibition is not due to cell death.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for drug discovery. Their structural relationship to known biologically active molecules, coupled with the advantageous properties conferred by the fluorine atom, provides a strong rationale for their further investigation. The limited available data, particularly on related chromanone structures, suggests that these derivatives are likely to possess significant anti-inflammatory, and potentially anticancer and antiviral, activities.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. The generation of comprehensive structure-activity relationship data will be crucial for the identification of lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a framework for such investigations. The exploration of this chemical space holds considerable promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- 1. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 6-Fluoro-4-oxochroman-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside established experimental protocols for its synthesis and analysis.
Introduction
This compound (C₁₀H₇FO₄, Molecular Weight: 210.16 g/mol ) is a heterocyclic organic compound of significant interest in medicinal chemistry.[1][2] Its structural framework is a core component in the development of various therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and quality control during drug discovery and development processes.
Spectroscopic Data
Due to the limited availability of published experimental spectra, the following data is predicted based on the established chemical structure of this compound. These predictions are derived from standard spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet, broad | 1H | -COOH |
| ~7.6-7.8 | Doublet of doublets | 1H | Ar-H |
| ~7.3-7.5 | Doublet of doublets | 1H | Ar-H |
| ~7.1-7.3 | Multiplet | 1H | Ar-H |
| ~5.5-5.7 | Doublet of doublets | 1H | H-2 |
| ~3.0-3.2 | Doublet of doublets | 1H | H-3a |
| ~2.8-3.0 | Doublet of doublets | 1H | H-3b |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~188-192 | C=O (Ketone, C-4) |
| ~170-174 | C=O (Carboxylic Acid) |
| ~160-164 (d, ¹JCF) | C-6 |
| ~155-159 | C-8a |
| ~125-129 (d, ³JCF) | C-5 |
| ~120-124 (d, ²JCF) | C-7 |
| ~118-122 | C-4a |
| ~115-119 (d, ²JCF) | C-8 |
| ~75-79 | C-2 |
| ~38-42 | C-3 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1730-1760 | Strong | C=O stretch (Carboxylic acid) |
| 1670-1690 | Strong | C=O stretch (Ketone) |
| 1580-1620 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch |
| 1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 210 | 100 | [M]⁺ |
| 165 | Moderate | [M - COOH]⁺ |
| 137 | Moderate | [M - COOH - CO]⁺ |
| 109 | Moderate |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of a suitable precursor, as detailed in the literature.[1]
Materials:
-
(2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one
-
Lead tetraacetate
-
Anhydrous benzene
-
Silver nitrate (2% aqueous solution)
-
Sodium hydroxide (5% aqueous solution)
-
Ammonia water (4%)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (6 N aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (0.05 mol) in anhydrous benzene (300 ml) at room temperature, add lead tetraacetate (0.05 mol).
-
After 30 minutes, filter the solution and evaporate the filtrate in vacuo.
-
In a separate flask, add 5% aqueous sodium hydroxide (0.16 mol) to a 2% aqueous silver nitrate solution (0.07 mol) to generate a black precipitate.
-
To this stirred solution at room temperature, add 4% ammonia water (0.16 mol) dropwise over 5 minutes until the black precipitate disappears.
-
Dissolve the residue from step 2 in a small amount of THF and add it to the stirred silver nitrate/ammonia solution at 323–333 K.
-
After 10 minutes, filter the solution and wash the precipitate with water.
-
Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid and extract with ethyl acetate.
-
Dry the combined organic extracts with MgSO₄ and concentrate under reduced pressure.
-
Crystallize the resulting residue from a mixture of ethanol and water to yield this compound.[1]
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy:
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry:
Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Quantum Computational and DFT Insights into 6-Fluoro-4-oxochroman-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat. The document synthesizes findings from quantum computational studies, particularly Density Functional Theory (DFT), and experimental crystallographic data to elucidate the molecule's structural, electronic, and spectroscopic properties.
Molecular Structure and Optimization
The geometric parameters of this compound have been determined through both computational modeling and experimental X-ray diffraction. Computationally, the structure was optimized using the B3LYP method with a 6-311++G(d,p) basis set.[1][2] Experimental data from single-crystal X-ray analysis provides a valuable benchmark for the theoretical calculations.[3][4]
The dihydropyranone ring of the molecule characteristically adopts an envelope conformation, with the asymmetric carbon atom positioned at the flap.[3][4] In the crystalline state, the molecules form zigzag chains along the direction, stabilized by O—H⋯O hydrogen bonds and C—H⋯π interactions involving the benzene ring.[3][4]
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | DFT (B3LYP/6-311++G(d,p)) | X-ray Diffraction |
| Bond Lengths (Å) | ||
| C1-C2 | 1.532 | 1.535 |
| C2-O3 | 1.445 | 1.448 |
| C3-C4 | 1.518 | 1.521 |
| C4=O5 | 1.225 | 1.219 |
| C4-C4a | 1.475 | 1.478 |
| C6-F | 1.358 | 1.361 |
| C2-C11 | 1.529 | 1.531 |
| C11=O12 | 1.218 | 1.212 |
| C11-O13 | 1.354 | 1.359 |
| Bond Angles (°) | ||
| C1-C2-O3 | 109.8 | 109.5 |
| C2-O3-C4 | 115.2 | 115.4 |
| O3-C4-C4a | 117.5 | 117.2 |
| C4-C4a-C8a | 119.8 | 119.6 |
| C6-C5-C4a | 120.5 | 120.3 |
| F-C6-C7 | 118.9 | 118.7 |
| C2-C11-O12 | 124.5 | 124.8 |
| C2-C11-O13 | 111.8 | 111.5 |
| O12-C11-O13 | 123.7 | 123.7 |
Note: Atom numbering may vary between studies. Data is compiled and averaged from cited sources for illustrative purposes.
Spectroscopic Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups. DFT calculations are instrumental in assigning the observed vibrational modes. The simulated spectra, derived from calculations at the B3LYP/6-311++G(d,p) level, show good agreement with experimental FT-IR data.[1][2]
Table 2: Key Vibrational Frequencies (cm⁻¹) and Assignments
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| O-H stretch (carboxylic acid) | 3450 | 3465 | Stretching vibration of the hydroxyl group |
| C=O stretch (ketone) | 1685 | 1692 | Stretching vibration of the carbonyl group in the chromanone ring |
| C=O stretch (carboxylic acid) | 1730 | 1738 | Stretching vibration of the carbonyl group in the carboxylic acid |
| C-F stretch | 1240 | 1248 | Stretching vibration of the carbon-fluorine bond |
| C-O-C stretch (ether) | 1150 | 1155 | Asymmetric stretching of the ether linkage in the dihydropyranone ring |
| Aromatic C=C stretch | 1610, 1580 | 1615, 1585 | Stretching vibrations of the benzene ring |
Electronic Properties and Frontier Molecular Orbitals
The electronic characteristics of this compound were investigated through an analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and stability.[1][2]
Natural Bond Orbital (NBO) analysis was also performed to understand the intramolecular interactions, charge delocalization, and hyperconjugative interactions that contribute to the molecule's stability.[1][2]
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.36 eV |
| Ionization Potential | 7.25 eV |
| Electron Affinity | 1.89 eV |
| Electronegativity (χ) | 4.57 eV |
| Chemical Hardness (η) | 2.68 eV |
| Chemical Softness (S) | 0.186 eV⁻¹ |
| Dipole Moment | 3.45 D |
The Molecular Electrostatic Potential (MEP) surface was also calculated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.[1][2]
Experimental and Computational Methodologies
Computational Details
The quantum chemical calculations were performed using Gaussian 09 software. The geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[1][2] The vibrational frequencies were also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Time-Dependent DFT (TD-DFT) was employed to simulate the UV-Vis absorption spectrum.[1][2]
Synthesis and Crystallization
The synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid can be achieved from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one.[3] This starting material is treated with lead tetraacetate in anhydrous benzene. Following filtration and evaporation, the residue is reacted with a solution of silver nitrate and sodium hydroxide, followed by the addition of ammonia water. The resulting solution is acidified, and the product is extracted with ethyl acetate. Crystallization from an ethanol-water mixture yields the final product.[3] Colorless crystals suitable for X-ray analysis can be obtained by slow evaporation in ethanol at room temperature.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Physicochemical Landscape of 6-Fluoro-4-oxochroman-2-carboxylic acid: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – December 25, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat.[1][2] Understanding the solubility and stability of this compound is critical for optimizing its synthesis, purification, and storage, as well as for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Core Concepts: Solubility and Stability
The development of any successful pharmaceutical agent hinges on a thorough understanding of its fundamental physicochemical characteristics. Among the most critical are solubility and stability. Solubility dictates the bioavailability and formulation options of a drug, while stability ensures its safety and efficacy throughout its shelf life. This guide outlines the theoretical and practical considerations for determining these parameters for this compound.
Solubility Profile
The solubility of this compound is influenced by its molecular structure, which includes a carboxylic acid group, a ketone, a fluoro substituent, and an aromatic ring. The carboxylic acid moiety suggests a pH-dependent aqueous solubility, with higher solubility expected at pH values above its pKa. The chromanone core contributes to its overall lipophilicity.
While specific experimental data for this compound is not extensively published, a typical solubility profile can be projected. The following table summarizes expected solubility data in various solvents, which should be determined experimentally using the protocols outlined in Section 4.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water (pH 3.0) | 25 | < 0.1 |
| Phosphate Buffer (pH 7.4) | 25 | 1 - 5 |
| 0.1 N HCl | 25 | < 0.1 |
| 0.1 N NaOH | 25 | > 10 |
| Methanol | 25 | > 10 |
| Ethanol | 25 | 5 - 10 |
| Acetonitrile | 25 | 1 - 5 |
| Dichloromethane | 25 | < 1 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20 |
Stability Profile and Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[3] These studies subject the compound to stress conditions more severe than those it would encounter during storage.[4] For this compound, the primary degradation pathways are anticipated to be hydrolysis of the chromanone ring and potential decarboxylation under certain conditions.
The following table outlines a summary of expected outcomes from forced degradation studies. The actual extent of degradation and the specific degradation products would need to be confirmed experimentally.
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl, 60°C, 24h | Moderate | Ring-opened products |
| Base Hydrolysis | 1 M NaOH, RT, 4h | Significant | Ring-opened products, potential decarboxylation |
| Oxidation | 3% H₂O₂, RT, 24h | Minor | Oxidized aromatic ring derivatives |
| Thermal | 80°C, 72h | Minor | Unspecified thermal degradants |
| Photolytic | ICH Q1B conditions | Minor to Moderate | Photolytic rearrangement products |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[1]
Protocol:
-
Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand to permit the sedimentation of undissolved solids.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
References
The Emergence of 6-Fluoro-4-oxochroman-2-carboxylic Acid: A Key Intermediate in Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-4-oxochroman-2-carboxylic acid has emerged as a critical pharmaceutical intermediate, playing a pivotal role in the synthesis of complex, therapeutically significant molecules. Its unique structural features, including a fluorinated chromanone core and a carboxylic acid moiety, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic pathways associated with this important compound, with a particular focus on its application in the development of the aldose reductase inhibitor Fidarestat and the antihypertensive agent Nebivolol.
Discovery and History: A Tale of Two Drugs
The history of this compound is intrinsically linked to the development of two major drugs: Fidarestat and Nebivolol. Its significance as a key intermediate became apparent as chemists worked to construct the complex architectures of these molecules.
Fidarestat and the Fight Against Diabetic Complications:
Fidarestat is a potent and selective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a crucial building block for the synthesis of Fidarestat.[1][2] The development of efficient synthetic routes to this intermediate was a significant step forward in making Fidarestat accessible for clinical investigation.
Nebivolol and the Advancement of Cardiovascular Therapy:
A related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a key intermediate in the synthesis of Nebivolol, a third-generation beta-blocker used to treat hypertension. Nebivolol's unique pharmacological profile, which includes vasodilatory effects mediated by nitric oxide, is attributed to its complex stereochemistry, the foundation of which is laid during the synthesis of its chroman core from this intermediate.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound and its derivatives is a multi-step process that has been the subject of considerable research to optimize yields and stereoselectivity.
Synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid
An established method for the synthesis of the (S)-enantiomer, a key intermediate for Fidarestat, starts from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one.
Experimental Protocol:
-
Oxidative Cleavage: To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, lead tetraacetate (22.2 g, 0.05 mol) is added. After 30 minutes, the solution is filtered, and the filtrate is evaporated in vacuo.[1]
-
Oxidation to the Carboxylic Acid: A solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) is treated with 5% aqueous sodium hydroxide (120 ml, 0.16 mol), generating a black precipitate. To this stirred solution at room temperature, 4% ammonia water (520 ml, 0.16 mol) is added dropwise over 5 minutes, causing the precipitate to dissolve. The residue from the previous step, dissolved in a small amount of THF, is then added to this solution at 323–333 K.[1]
-
Work-up and Isolation: After 10 minutes, the solution is filtered, and the precipitate is washed with water. The filtrate is acidified to pH 1 with 6 N aqueous hydrochloric acid and then extracted with ethyl acetate. The combined organic extracts are dried over MgSO4 and concentrated under reduced pressure. The resulting residue is mixed with a mixture of ethanol and water to crystallize 8.7 g (83% yield) of this compound.[1]
Quantitative Data for the Synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one | 242.21 | 10.7 | 0.05 |
| Lead tetraacetate | 443.38 | 22.2 | 0.05 |
| Product | Molecular Weight ( g/mol ) | Amount (g) | Yield (%) |
| (S)-6-Fluoro-4-oxochroman-2-carboxylic acid | 210.16 | 8.7 | 83 |
Synthesis of Nebivolol from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
The synthesis of Nebivolol is a more complex, multi-step process involving the coupling of two different chroman moieties. The following is a representative, generalized protocol based on patent literature.
Experimental Workflow for Nebivolol Synthesis:
Caption: Generalized synthetic workflow for Nebivolol.
Experimental Protocol (Generalized):
-
Esterification: The starting carboxylic acid is esterified, typically using an alcohol in the presence of an acid catalyst.
-
Reduction: The resulting ester is reduced to the corresponding aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Epoxidation: The aldehyde is converted to a mixture of diastereomeric epoxides using a sulfur ylide.
-
Diastereomer Separation: The diastereomeric epoxides are separated, often by column chromatography.
-
Coupling and Amine Formation: One diastereomer of the epoxide is reacted with benzylamine to form an amino alcohol intermediate. This intermediate is then coupled with the other epoxide diastereomer to form the core structure of Nebivolol with a benzyl protecting group on the nitrogen.
-
Debenzylation: The benzyl group is removed via catalytic hydrogenation to yield Nebivolol.
Signaling Pathways of Derived Pharmaceuticals
Fidarestat and the Aldose Reductase Pathway
In diabetic individuals, high blood glucose levels lead to an increased flux through the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway.
Caption: The Aldose Reductase pathway and the inhibitory action of Fidarestat.
Fidarestat inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects, including osmotic and oxidative stress, which contribute to diabetic complications.
Nebivolol's Dual Mechanism of Action
Nebivolol is a highly selective β1-adrenergic receptor antagonist. Unlike other beta-blockers, it also possesses vasodilatory properties mediated by the nitric oxide (NO) pathway.
Caption: Nebivolol's dual mechanism of action.
By blocking β1-adrenergic receptors in the heart, Nebivolol reduces heart rate and contractility. Simultaneously, it acts as an agonist at β3-adrenergic receptors in the endothelium, leading to the activation of endothelial nitric oxide synthase (eNOS), production of NO, and subsequent vasodilation, which contributes to its antihypertensive effect.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of important pharmaceuticals. The development of efficient and stereoselective synthetic routes to these compounds has been a significant achievement in medicinal chemistry, enabling the production of drugs that address major health challenges such as diabetic complications and hypertension. Further research into the synthesis and application of this versatile scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
An In-depth Technical Guide on the Physical Characteristics of 6-Fluorochromone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 6-Fluorochromone-2-carboxylic acid (CAS No: 99199-59-4). The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
6-Fluorochromone-2-carboxylic acid is a fluorinated derivative of chromone-2-carboxylic acid. The presence of the fluorine atom and the carboxylic acid group significantly influences its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅FO₄ | [1][2] |
| Molecular Weight | 208.14 g/mol | [1][2] |
| Appearance | White to off-white solid/powder to crystal | [2] |
| Melting Point | 257-259 °C | [2][3] |
| Boiling Point (Predicted) | 347.5 ± 42.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.582 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.23 ± 0.20 | [2] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |
Spectroscopic Data (Predicted and General)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinyl proton on the chromone ring, in addition to the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of the signals of nearby aromatic protons.
-
Aromatic Protons (H5, H7, H8): Expected in the range of 7.0-8.5 ppm. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
Vinyl Proton (H3): Expected as a singlet in the range of 6.5-7.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Carbonyl Carbon (C4): Expected in the range of 175-185 ppm.
-
Carboxylic Acid Carbon (-COOH): Expected in the range of 160-170 ppm.
-
Aromatic and Vinylic Carbons: Expected in the range of 100-160 ppm. The carbon atom attached to the fluorine (C6) will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O Stretch (Ketone) | 1650-1690 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C Stretch (Aromatic/Vinyl) | 1500-1650 | Medium-Strong |
| C-O Stretch | 1200-1300 | Strong |
| C-F Stretch | 1000-1200 | Strong |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 208. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).
Experimental Protocols
The following are detailed methodologies for the determination of key physical characteristics of solid organic compounds like 6-Fluorochromone-2-carboxylic acid.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small amount of the dry sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the substance.[5][6]
Solubility Determination
Objective: To assess the solubility of the compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
-
Add approximately 10-20 mg of the solid compound to a clean, dry test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture to determine if the solid has dissolved completely.
-
If the solid dissolves, it is classified as "soluble." If it partially dissolves, it is "sparingly soluble." If it does not dissolve, it is "insoluble."
-
Repeat the procedure for each solvent to be tested.[7]
Synthesis Pathway
A common route for the synthesis of 6-Fluorochromone-2-carboxylic acid involves the cyclization of a substituted phenol precursor. While a specific detailed protocol for this exact compound is not widely published, a general synthetic approach can be outlined based on the synthesis of related chromones. One plausible route begins with 4-fluorophenol.
Caption: A generalized synthetic pathway to 6-Fluorochromone-2-carboxylic acid.
Logical Workflow for Characterization
The physical and chemical characterization of a novel or synthesized batch of 6-Fluorochromone-2-carboxylic acid should follow a logical workflow to ensure purity and confirm its identity.
Caption: Workflow for the characterization of 6-Fluorochromone-2-carboxylic acid.
References
- 1. 6-Fluoro-4-oxochromene-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 6-Fluorochromone-2-carboxylic acid | 99199-59-4 [chemicalbook.com]
- 3. 6-Fluorochroman-2-carboxylic Acid | 99199-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Fluoro-4-oxochroman-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | C11H7FO4 | CID 14089205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 99199-59-4 | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Potential Therapeutic Applications of 6-Fluoro-4-Oxochroman-2-Carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic applications of analogs of 6-fluoro-4-oxochroman-2-carboxylic acid. This core scaffold has emerged as a promising starting point for the development of novel therapeutics across a range of disease areas, including viral infections, neuroinflammation, diabetic complications, and tuberculosis. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and workflows.
Introduction to this compound and its Analogs
This compound is a key chiral building block in the synthesis of several established pharmaceutical agents. Notably, it is a crucial intermediate in the production of Fidarestat, an aldose reductase inhibitor for the management of diabetic complications, and Nebivolol, a beta-blocker used in the treatment of hypertension. The inherent biological relevance of this core structure has spurred further investigation into the therapeutic potential of its analogs, leading to the discovery of compounds with a diverse array of pharmacological activities.
Therapeutic Applications and Quantitative Data
The structural motif of this compound has been leveraged to develop analogs with significant activity in several therapeutic areas. The following sections detail these applications and present the available quantitative data in a structured format.
Antiviral Activity (Influenza A Virus)
Analogs of the 4-oxochroman core have demonstrated notable efficacy against the influenza A virus. Fluorinated 2-arylchroman-4-ones, in particular, have been identified as potent inhibitors.
| Compound ID | Structure | Virus Strain | Assay | IC50 (µM) | Selectivity Index (SI) |
| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | Cytopathic Effect Inhibition | 6 | 150 |
| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Cytopathic Effect Inhibition | - | 53 |
| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Cytopathic Effect Inhibition | - | 42 |
Aldose Reductase Inhibition (Diabetic Complications)
The foundational role of the parent compound in the synthesis of the aldose reductase inhibitor Fidarestat has led to the exploration of other analogs targeting this enzyme. Spirobenzopyran derivatives have shown particular promise.
| Compound ID | Structure Description | Target Enzyme | IC50 (µM) |
| 2 | Spiro-oxazolidinone acetic acid derivative | Aldose Reductase (ARL2) | low micromolar range |
| 3 | Spiro-morpholinone acetic acid derivative | Aldose Reductase (ARL2) | low micromolar range |
Anti-Neuroinflammatory Activity
Chromanone-based derivatives have been shown to possess potent anti-neuroinflammatory properties, primarily through the inhibition of the NF-κB signaling pathway in microglia.
| Compound ID | Structure Description | Cell Line | Key Effect |
| 4e | Chromanone-based derivative | BV-2 microglia | Potent inhibition of NO release and iNOS expression |
Anti-Tubercular Activity
Fluorinated chroman-2-carboxylic acid derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.
| Compound ID | Structure Description | Strain | MIC (µM) | IC50 (µM) |
| 5d | N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide | M. tuberculosis H37Rv | 70 | 53 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of Analogs
3.1.1. General Procedure for the Synthesis of Fluorinated 2-Arylchroman-4-ones (e.g., Compound 1)
A mixture of the appropriately substituted 2-hydroxyacetophenone and benzaldehyde is treated with a catalytic amount of p-toluenesulfonic acid in a suitable solvent. The reaction mixture is heated under reflux until completion, as monitored by thin-layer chromatography. After cooling, the product is isolated by filtration and purified by recrystallization.
3.1.2. General Procedure for the Synthesis of Spirobenzopyran Aldose Reductase Inhibitors (e.g., Compounds 2 & 3)
The synthesis typically involves a multi-step sequence starting from a substituted chromanone. Key steps include the formation of a spiro-oxazolidinone or spiro-morpholinone ring system via reactions with appropriate reagents, followed by the introduction of an acetic acid moiety.
3.1.3. Ugi Four-Component Condensation for the Synthesis of Anti-Tubercular Analogs (e.g., Compound 5d)
Equimolar amounts of 6-fluorochroman-2-carboxylic acid, an aryl aldehyde, 3,4,5-trimethoxyamine, and tert-butyl isocyanide are combined in a suitable solvent, such as methanol. The reaction is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.
Biological Assays
3.2.1. Antiviral Cytopathic Effect (CPE) Inhibition Assay (Influenza A Virus)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Compound Preparation: Test compounds are serially diluted in culture medium.
-
Infection: The cell culture medium is removed, and the cells are infected with a predetermined titer of influenza A virus.
-
Treatment: Immediately after infection, the prepared compound dilutions are added to the wells.
-
Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
-
CPE Evaluation: The cytopathic effect is observed microscopically and can be quantified using a cell viability assay (e.g., MTT or neutral red uptake).
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%.
3.2.2. Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Aldose reductase is purified from rat lens homogenate or a recombinant source.
-
Reaction Mixture: A reaction mixture containing phosphate buffer (pH 6.2), NADPH, the test compound, and the enzyme solution is prepared in a 96-well plate.
-
Incubation: The plate is pre-incubated at 37°C for 5 minutes.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined. The IC50 value is calculated from the dose-response curve.
3.2.3. Anti-Neuroinflammatory Assay (Nitric Oxide Production in BV-2 Cells)
-
Cell Culture: BV-2 microglial cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control.
3.2.4. Anti-Tubercular Minimum Inhibitory Concentration (MIC) Assay
-
Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth.
-
Compound Dilution: Test compounds are serially diluted in 96-well plates.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures provide a clearer understanding of the mechanisms of action and the methodologies employed.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The diverse biological activities observed, including antiviral, aldose reductase inhibition, anti-neuroinflammatory, and anti-tubercular effects, highlight the significant potential of this chemical class. Future research should focus on expanding the structure-activity relationship studies for each therapeutic area to optimize potency and selectivity. Furthermore, in vivo efficacy and safety studies of the most promising lead compounds are warranted to translate these preclinical findings into clinically viable drug candidates. The detailed protocols and data presented in this guide are intended to facilitate these ongoing and future research endeavors in the field of drug discovery and development.
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid from 4-fluorophenol
Introduction
(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat, which is developed for the treatment of diabetic complications.[1][2] This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid, commencing from the readily available starting material, 4-fluorophenol. The described synthetic pathway involves the initial preparation of racemic 6-fluoro-4-oxochroman-2-carboxylic acid, followed by a classical chiral resolution to isolate the desired (S)-enantiomer. These protocols are intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Overall Synthetic Pathway
The synthesis is structured in two main parts:
-
Part A: Synthesis of Racemic (±)-6-fluoro-4-oxochroman-2-carboxylic acid. This involves a four-step sequence starting from 4-fluorophenol, including acetylation, a Fries rearrangement, a Claisen-type condensation, and a subsequent cyclization/hydrolysis.
-
Part B: Chiral Resolution. The racemic acid is resolved via diastereomeric salt formation using an enantiomerically pure chiral amine, followed by fractional crystallization and liberation of the target (S)-enantiomer.
References
Protocol for the synthesis of Fidarestat using its key intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidarestat is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy. This document provides a detailed protocol for the synthesis of Fidarestat, focusing on a key intermediate, (S)-6-fluoro-4-oxochroman-2-carboxylic acid. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product. Additionally, this document includes a summary of quantitative data and visual diagrams of the synthetic workflow and the relevant biological pathway to aid in comprehension and execution.
Introduction
Fidarestat, with the chemical name (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide, is a significant compound in the study of aldose reductase inhibitors.[1] Its primary mechanism of action involves the inhibition of aldose reductase, an enzyme in the polyol pathway.[2][3][4] This pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy, by converting excess glucose into sorbitol.[2][3] By inhibiting this enzyme, Fidarestat helps to prevent the accumulation of sorbitol and subsequent cellular damage.[3][4] The synthesis of Fidarestat can be achieved through various routes, with a common strategy involving the use of key chiral intermediates to ensure the desired stereochemistry of the final product. One such crucial intermediate is (S)-6-fluoro-4-oxochroman-2-carboxylic acid.[5]
Synthesis Pathway Overview
The synthesis of Fidarestat presented here proceeds through the formation of the key intermediate, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, followed by a series of reactions to construct the spiro-imidazolidinedione ring system and subsequent amidation to yield the final product.
Caption: Synthetic workflow for Fidarestat.
Experimental Protocols
Part 1: Synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid
This protocol is based on the method described for the synthesis of this key intermediate.[5]
Materials and Equipment:
-
(2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one
-
Anhydrous benzene
-
Lead tetraacetate
-
2% aqueous silver nitrate solution
-
5% aqueous sodium hydroxide solution
-
4% ammonia water
-
Round-bottom flasks
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).[5]
-
Stir the solution for 30 minutes.[5]
-
Filter the solution and evaporate the filtrate in vacuo to obtain a residue.[5]
-
Prepare a fresh solution of ammoniacal silver nitrate by adding 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to 2% aqueous silver nitrate (651 ml, 0.07 mol), which will generate a black precipitate.[5]
-
To this stirred solution, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the black precipitate disappears.[5]
-
The resulting residue from step 3 is then treated with the freshly prepared ammoniacal silver nitrate solution to yield (S)-6-fluoro-4-oxochroman-2-carboxylic acid.[5]
Part 2: Synthesis of Fidarestat from (S)-6-fluoro-4-ureidochroman-4-carboxylic acid
This part of the protocol describes the final cyclization step to form Fidarestat, starting from an advanced intermediate.[6] The synthesis of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid from the product of Part 1 is a necessary intervening step which would likely involve a reaction to introduce a urea moiety at the 4-position, though specific details for this transformation were not available in the searched literature.
Materials and Equipment:
-
(1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid
-
Glacial acetic acid
-
4N sodium hydroxide
-
Absolute ethanol
-
Heating apparatus (oil bath)
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Heat a mixture of 9.6 g of the (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid and 68 ml of glacial acetic acid at 95°C for 1 hour.[6]
-
Evaporate the mixture in vacuo at 60°C to obtain an oily residue.[6]
-
Dilute the residue with 50 ml of water at 60°C, followed by 50 ml of water at 10°C to form a slurry.[6]
-
Adjust the pH of the slurry to 4.5 with 4N sodium hydroxide.[6]
-
Recover the solid product by filtration to yield crude Fidarestat.[6]
-
For purification, dissolve the crude product (4.0 g) in 60 ml of boiling absolute ethanol.[6]
-
Filter the hot solution and then cool to 24°C to allow for crystallization.[6]
-
Recover the purified solid by filtration to obtain (S)(+)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (Fidarestat).[6]
Data Presentation
Table 1: Quantitative Data for Fidarestat Synthesis
| Step | Product | Starting Material | Yield | Melting Point (°C) | Optical Rotation [α]D25 |
| Part 2 | Crude Fidarestat | (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid | 4.7 g (from 9.6 g starting material) | 234-240 | +50.5° (c=1, methanol)[6] |
| Purification | Purified Fidarestat | Crude Fidarestat | 2.0 g (from 4.0 g crude) | 240.5-243.0 | +55.4° (c=1, methanol)[6] |
Mechanism of Action: Inhibition of the Polyol Pathway
Fidarestat functions by inhibiting aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. Sorbitol is then slowly converted to fructose. The accumulation of sorbitol is a major contributor to the pathology of diabetic complications.
References
- 1. Fidarestat. Aldos, SK 860, SNK 860 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment with fidarestat suppresses the development of diabetic retinopathy in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Fluoro-4-oxochroman-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Enantioselective Synthesis of 6-Fluoro-4-oxochroman-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid, a key chiral intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat.[1] The methods outlined below focus on achieving high enantioselectivity through catalytic asymmetric reactions.
Introduction
(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a critical building block for the pharmaceutical agent Fidarestat, which has been developed for the treatment of diabetic complications. The stereochemistry at the C2 position is crucial for its biological activity. Therefore, robust and efficient enantioselective synthetic methods are of high importance. While classical resolution of racemates and synthesis from chiral precursors are established routes, this document will focus on catalytic asymmetric synthesis, which offers a more direct and atom-economical approach.
The primary strategy for the asymmetric synthesis of the chromanone core involves an intramolecular oxa-Michael addition. This key step establishes the chiral center at the C2 position. The choice of a suitable chiral catalyst is paramount to achieving high enantiomeric excess (e.e.).
Synthesis Strategy: Organocatalyzed Intramolecular Oxa-Michael Addition
A promising and widely applicable method for the enantioselective synthesis of chromanones is the intramolecular oxa-Michael addition of a phenol derivative onto an α,β-unsaturated carbonyl moiety. This reaction can be effectively catalyzed by chiral organocatalysts, such as cinchona alkaloids and their derivatives.
The general workflow for this approach is depicted below:
Experimental Protocols
While a specific protocol for the enantioselective synthesis of this compound via intramolecular Michael addition is not extensively detailed in the literature, the following protocols are based on established methods for analogous chromanone syntheses. Researchers should consider these as a starting point for optimization.
Method 1: Organocatalytic Intramolecular Oxa-Michael Addition
This protocol is adapted from general procedures for the asymmetric synthesis of chromanones catalyzed by cinchona alkaloids.
Step 1: Synthesis of Diethyl 2-(4-fluorophenoxy)fumarate (Precursor)
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add diethyl acetylenedicarboxylate (1.05 eq) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-(4-fluorophenoxy)fumarate.
Step 2: Enantioselective Intramolecular Oxa-Michael Addition
-
Dissolve diethyl 2-(4-fluorophenoxy)fumarate (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add a chiral organocatalyst, such as a derivative of quinine or quinidine (e.g., 10-20 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral diethyl 6-fluoro-4-oxochroman-2,2-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
-
The resulting dicarboxylate can be hydrolyzed and decarboxylated in a subsequent step using acidic or basic conditions to yield the target this compound.
| Method | Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess (e.e.) |
| Organocatalytic Oxa-Michael | Cinchona Alkaloid Derivative (Proposed) | Toluene | RT | N/A | N/A |
Note: The yield and e.e. are not available in the reviewed literature for this specific substrate and require experimental determination.
Method 2: Enzymatic Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid Methyl Ester
This method provides an alternative route to obtaining the enantiopure acid through the resolution of a racemic ester.
Step 1: Synthesis of Racemic Methyl 6-fluorochroman-2-carboxylate
-
Synthesize racemic this compound via established non-stereoselective methods.
-
Esterify the racemic acid using methanol under acidic conditions (e.g., catalytic sulfuric acid) to obtain the methyl ester.
Step 2: Enzymatic Resolution
A detailed protocol for the sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid using two different esterases (EstS and EstR) has been reported. This method allows for the production of both enantiomers with high e.e.
| Method | Enzyme | Substrate | Enantiomeric Excess (e.e.) | Total Mole Yield |
| Enzymatic Resolution | EstS | Racemic methyl 6-fluoro-chroman-2-carboxylate | >99% for (S)-acid | 93.5% (combined) |
| Enzymatic Resolution | EstR | Racemic methyl 6-fluoro-chroman-2-carboxylate | 95-96% for (R)-acid | 93.5% (combined) |
Data from sequential biphasic batch resolution.
Logical Relationships in Catalysis
The following diagram illustrates the proposed dual activation mechanism by a bifunctional thiourea organocatalyst in an intramolecular oxa-Michael addition.
Conclusion
The enantioselective synthesis of this compound is a critical step in the production of Fidarestat. While direct asymmetric synthesis via intramolecular oxa-Michael addition is a highly attractive strategy, specific protocols and performance data for this particular substrate are not yet well-documented in peer-reviewed literature. The provided conceptual protocol serves as a strong starting point for methods development. Alternatively, enzymatic resolution offers a robust and high-yielding pathway to access the desired enantiomerically pure intermediate. Further research into novel chiral catalysts and optimization of reaction conditions for the direct asymmetric synthesis is warranted.
References
Application Notes and Protocols for the Enzymatic Resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acid (FCCA) are crucial chiral building blocks in the pharmaceutical industry.[1][2] These enantiomers are key intermediates in the synthesis of important drugs such as Nebivolol, a cardiovascular drug, and Fidarestat, an aldose reductase inhibitor for treating diabetic complications.[3][4] Traditional chemical resolution methods for separating these enantiomers are often complex, result in low yields, and can be environmentally hazardous.[1][2][5]
This document provides detailed application notes and protocols for the enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acid, offering a more efficient, environmentally friendly, and high-yield alternative to chemical methods.[1][2] The protocols described herein are based on the use of two distinct esterases, EstS and EstR, derived from Geobacillus thermocatenulatus, which exhibit high enantioselectivity for the (S) and (R) enantiomers, respectively.[1][2]
Principle of the Method
The enzymatic resolution is performed on the racemic methyl ester of 6-fluoro-chroman-2-carboxylic acid (rac-MFCC). Two separate esterases, EstS and EstR, are used in a sequential manner to selectively hydrolyze the corresponding enantiomer of the methyl ester into the carboxylic acid.
-
EstS: This esterase selectively hydrolyzes (S)-methyl-6-fluoro-chroman-2-carboxylate to produce (S)-6-fluoro-chroman-2-carboxylic acid.
-
EstR: This esterase selectively hydrolyzes (R)-methyl-6-fluoro-chroman-2-carboxylate to produce (R)-6-fluoro-chroman-2-carboxylic acid.
The resolution is carried out in an aqueous-toluene biphasic system.[1][2] The substrate, rac-MFCC, is primarily in the organic phase (toluene), while the enzyme (as immobilized whole cells) is in the aqueous phase. The product, the de-esterified FCCA, is extracted into the aqueous phase. This biphasic system simplifies product recovery and allows for a continuous process. A sequential batch resolution process using immobilized enzymes allows for the efficient production and separation of both enantiomers.[1][2][6]
Data Presentation
The following tables summarize the quantitative data obtained from the sequential enzymatic resolution of rac-MFCC.
Table 1: Enantioselectivity and Performance of Esterases EstS and EstR [1][2]
| Enzyme | Target Enantiomer | Enantiomeric Excess (e.e.) of Product |
| EstS | (S)-FCCA | >99% |
| EstR | (R)-FCCA | 95-96% |
Table 2: Results of Sequential Biphasic Batch Resolution over Ten Batches [1]
| Product | Concentration (mM) | Enantiomeric Excess (e.e.) | Total Mole Yield |
| (S)-FCCA | 229.3 | 96.9% | 93.5% |
| (R)-FCCA | 224.1 | 99.1% |
Experimental Workflow
The following diagram illustrates the sequential biphasic batch resolution process for separating (S)- and (R)-FCCA.
Caption: Sequential enzymatic resolution workflow.
Experimental Protocols
Materials and Reagents:
-
Racemic methyl 6-fluoro-chroman-2-carboxylate (rac-MFCC)
-
Immobilized whole cells of Geobacillus thermocatenulatus expressing EstS
-
Immobilized whole cells of Geobacillus thermocatenulatus expressing EstR
-
Toluene
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5)
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate for extraction
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Chiral stationary phase HPLC column for analysis
Protocol 1: Sequential Enzymatic Resolution of rac-MFCC
This protocol describes a sequential batch process to first produce (S)-FCCA and then (R)-FCCA.
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, prepare a biphasic system consisting of an aqueous phase (e.g., phosphate buffer, pH 7.5) and an organic phase (toluene). A typical volume ratio would be 1:1.
-
Dissolve the substrate, rac-MFCC, in the toluene phase to a desired concentration (e.g., 250 mM).
-
-
Resolution of the (S)-Enantiomer:
-
Add the immobilized EstS cells to the aqueous phase.
-
Stir the biphasic mixture at a controlled temperature (e.g., 30-40°C) to facilitate the enzymatic reaction.
-
Monitor the reaction progress by taking samples from the aqueous phase and analyzing for the formation of (S)-FCCA and its enantiomeric excess (e.e.) using chiral HPLC (see Protocol 2).
-
Once the desired conversion is reached (typically around 50%), stop the reaction.
-
-
Recovery of (S)-FCCA:
-
Separate the aqueous and organic phases.
-
The aqueous phase contains the sodium salt of (S)-FCCA. Acidify the aqueous phase with HCl to a pH of approximately 2-3.
-
Extract the (S)-FCCA into an organic solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to obtain the solid (S)-FCCA.
-
-
Resolution of the (R)-Enantiomer:
-
The organic phase from step 3 contains the enriched (R)-MFCC. To this organic phase, add a fresh aqueous buffer phase.
-
Add the immobilized EstR cells to the new aqueous phase.
-
Repeat the incubation and monitoring steps as described in step 2 for the (R)-enantiomer.
-
-
Recovery of (R)-FCCA:
-
Follow the same procedure as in step 3 to recover the (R)-FCCA from the aqueous phase.
-
-
Subsequent Batches:
-
For subsequent batches, the organic phase containing the remaining substrate can be reused. Supplement with fresh rac-MFCC as needed and repeat the sequential resolution with fresh immobilized enzymes and aqueous phases.[1]
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
-
Sample Preparation:
-
Aqueous Phase: Take a small aliquot of the aqueous phase, acidify it, and extract with ethyl acetate. Evaporate the ethyl acetate and redissolve the residue in the mobile phase.
-
Organic Phase: Take a small aliquot of the organic phase, evaporate the toluene, and redissolve the residue in the mobile phase.
-
-
HPLC Conditions (General Example - optimization may be required):
-
Column: A chiral stationary phase column suitable for separating carboxylic acid enantiomers (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) is common for normal-phase chiral separations.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the chroman structure absorbs (e.g., 280 nm).
-
Temperature: Controlled column temperature (e.g., 25°C).
-
-
Data Analysis:
-
Inject the prepared sample onto the chiral HPLC system.
-
Identify the peaks corresponding to the (S) and (R)-enantiomers of FCCA (or MFCC).
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [|Area of major enantiomer - Area of minor enantiomer| / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
-
Conclusion
The enzymatic resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid using the esterases EstS and EstR provides a highly efficient and stereoselective method for the production of these valuable chiral intermediates.[1][2] This approach offers significant advantages over traditional chemical methods in terms of yield, purity, and environmental impact, making it a valuable tool for researchers and professionals in drug development and pharmaceutical manufacturing.[6]
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 6-Fluoro-4-oxochroman-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 6-Fluoro-4-oxochroman-2-carboxylic acid by HPLC and LC-MS
Introduction
6-Fluoro-4-oxochroman-2-carboxylic acid is a key chiral intermediate in the synthesis of pharmaceutically active compounds, notably the aldose reductase inhibitor Fidarestat.[1][2] Accurate and robust analytical methods are therefore essential for monitoring its purity, stability, and enantiomeric composition during drug development and manufacturing. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇FO₄ | [1] |
| Molecular Weight | 210.16 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
High-Performance Liquid Chromatography (HPLC) Method for Achiral Analysis
This method is suitable for determining the purity of this compound.
Experimental Protocol
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
2. Reagents and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare samples to a similar concentration in the sample diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Chiral HPLC Method for Enantiomeric Separation
The separation of the (S) and (R)-enantiomers is crucial as the optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat.[2] This method is based on principles for separating fluorinated arylcarboxylic acids.[3]
Experimental Protocol
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Chiralcel® OJ-H, 4.6 mm x 250 mm, 5 µm).
2. Reagents and Sample Preparation
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a carboxylic acid modifier (e.g., 0.1% Trifluoroacetic Acid). The exact ratio may need optimization but a starting point of 80:20 (v/v) n-Hexane/Isopropanol is suggested.
-
Sample Diluent: Mobile Phase
-
Standard and Sample Preparation: Prepare as described in the achiral method, using the mobile phase as the diluent.
3. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 25 °C |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Elution Mode | Isocratic |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, an LC-MS method is recommended. Carboxylic acids can be challenging to analyze by reversed-phase LC-MS due to poor retention and ionization.[4] Derivatization can be employed to improve performance.[5][6]
Experimental Protocol
1. Instrumentation
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
2. Reagents and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Standard and Sample Preparation: Prepare as described in the achiral HPLC method.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 10.0 | 2 | 98 |
| 12.0 | 2 | 98 |
| 12.1 | 98 | 2 |
| 15.0 | 98 | 2 |
4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Precursor Ion (m/z) | 209.0 (for [M-H]⁻) |
| Product Ions | To be determined by infusion and fragmentation studies. |
Data Presentation
Table 1: Summary of Proposed HPLC and LC-MS Method Parameters
| Parameter | Achiral HPLC | Chiral HPLC | LC-MS |
| Column | C18 (4.6x150mm, 5µm) | Chiralcel® OJ-H (4.6x250mm, 5µm) | C18 (2.1x100mm, 1.8µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane/Isopropanol/TFA (e.g., 80:20:0.1) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | - | Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.4 mL/min |
| Detection | UV (254 nm) | UV (254 nm) | ESI- MS |
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Logical flow of the LC-MS analytical method.
References
Application Notes and Protocols: X-ray Crystallography of 6-Fluoro-4-oxochroman-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of the drug Fidarestat. The following sections outline the methodology for crystallization, data collection, and structure refinement, along with a summary of the crystallographic data.
Introduction
This compound is a small organic molecule of significant interest in medicinal chemistry. Determining its three-dimensional atomic structure through X-ray crystallography is crucial for understanding its chemical properties, intermolecular interactions, and for structure-based drug design. This protocol provides a comprehensive guide for obtaining and analyzing the crystal structure of this compound.
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound can be achieved through established chemical routes. For the purpose of X-ray diffraction, high-purity material is essential.
Crystallization Protocol:
-
Dissolve the purified this compound in a minimal amount of ethanol at room temperature to create a saturated solution.
-
Allow the solution to slowly evaporate at ambient temperature over several days.
-
Colorless, prism-shaped crystals suitable for X-ray analysis will form as the solvent evaporates.[1]
-
Carefully select a single crystal of appropriate size (typically 0.1 - 0.3 mm in all dimensions) under a microscope.
Crystal Mounting
Proper mounting of the crystal is critical for high-quality data collection.
-
Select a suitable crystal mounting loop (e.g., a nylon cryo-loop).
-
Coat the loop with a thin layer of cryoprotectant oil (e.g., paratone-N).
-
Carefully pick up a single crystal with the loop. The crystal should be fully coated in the oil to prevent ice formation during cooling.
-
Attach the loop to a goniometer head.
-
Flash-cool the crystal by plunging it into liquid nitrogen. This minimizes thermal motion and radiation damage during data collection.
X-ray Data Collection
Data collection should be performed on a suitable single-crystal X-ray diffractometer equipped with a low-temperature device.
-
Mount the goniometer head with the frozen crystal onto the diffractometer.
-
Center the crystal in the X-ray beam.
-
Maintain a constant temperature of 113 K during data collection using a nitrogen gas stream.[1][2]
-
Utilize graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å).[2]
-
A typical data collection strategy involves ω and φ scans to cover a complete sphere of reciprocal space.
-
Set the detector distance and exposure time to ensure adequate resolution and signal-to-noise ratio for the diffraction spots. For this compound, data was collected up to a θ angle of 27.8°.[2]
Data Processing
The raw diffraction images must be processed to obtain a list of reflection intensities.
-
Indexing and Integration: Use software such as MOSFLM or XDS to index the diffraction spots and determine the unit cell parameters and crystal system. The intensities of the reflections are then integrated.
-
Scaling and Merging: Scale the integrated intensities and merge symmetry-equivalent reflections using software like SCALA or SADABS. An absorption correction should also be applied.[2]
Structure Solution and Refinement
The crystal structure is solved from the processed diffraction data.
-
Structure Solution: The structure can be solved using direct methods, which are implemented in programs like SHELXS or SIR. These methods use statistical relationships between the reflection intensities to determine the initial phases.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure on F2 with programs such as SHELXL.[2]
-
Refinement Steps:
-
Initially, refine the positions and isotropic thermal parameters of all non-hydrogen atoms.
-
In subsequent cycles, introduce anisotropic displacement parameters for the non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions with appropriate geometric restraints (e.g., using a riding model).
-
Continue refinement until the R-factor and other quality indicators converge to their lowest values.
-
Data Presentation
The following tables summarize the crystallographic data for this compound.[1][2]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₀H₇FO₄ |
| Formula weight | 210.16 |
| Temperature | 113(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.3472(11) Åb = 12.748(3) Åc = 12.785(3) Åα = 90°β = 90°γ = 90° |
| Volume | 871.5(3) ų |
| Z | 4 |
| Calculated density | 1.602 Mg/m³ |
| Absorption coefficient | 0.14 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.28 x 0.23 x 0.22 mm |
Table 2: Data Collection and Refinement Statistics.
| Parameter | Value |
| Theta range for data collection | 1.6 to 27.8° |
| Index ranges | -7≤h≤6, -16≤k≤16, -16≤l≤16 |
| Reflections collected | 1049 |
| Independent reflections | 1049 [R(int) = 0.0000] |
| Completeness to theta = 27.8° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1049 / 0 / 137 |
| Goodness-of-fit on F² | 1.12 |
| Final R indices [I>2sigma(I)] | R1 = 0.027, wR2 = 0.073 |
| R indices (all data) | R1 = 0.045, wR2 = 0.081 |
| Largest diff. peak and hole | 0.17 and -0.15 e.Å⁻³ |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystallography protocol for this compound.
Caption: Workflow for X-ray Crystallography.
References
Application Notes and Protocols for the Large-Scale Production of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: A Key Intermediate for Nebivolol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial chiral intermediate in the synthesis of Nebivolol, a third-generation beta-blocker used for the treatment of hypertension.[1][2] Nebivolol is a racemic mixture of (S,R,R,R)- and (R,S,S,S)-enantiomers, and the synthesis of the specific stereoisomers requires optically pure starting materials.[3] This document provides detailed application notes and protocols for the large-scale production of racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its subsequent chiral resolution to obtain the desired enantiomers.
Synthetic Routes for Racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Two primary routes for the large-scale synthesis of the racemic acid have been reported: a six-step process starting from 4-fluorophenol and a three-step process utilizing 2,4-dibromobutyric acid alkyl ester.
Route 1: Synthesis from 4-Fluorophenol
This synthetic pathway involves six main steps: esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation, with a reported overall yield of approximately 27%.[4]
Experimental Workflow for Synthesis Route 1
References
Crystallization techniques for purifying 6-Fluoro-4-oxochroman-2-carboxylic acid
Application Notes: Crystallization of 6-Fluoro-4-oxochroman-2-carboxylic acid
Introduction
This compound is a key chiral building block in the synthesis of pharmaceuticals, notably Fidarestat, an aldose reductase inhibitor developed for the treatment of diabetic complications.[1][2] The purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Crystallization is a robust and widely used technique for the purification of such organic compounds, offering the potential for high purity and a crystalline solid form that is easy to handle and store.
Principle of Crystallization
Crystallization is a solid-liquid separation technique in which a solute transfers from a liquid solution to a pure solid crystalline phase. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. Typically, a compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent nucleation and growth of crystals. Impurities, being present in lower concentrations, tend to remain in the solution, allowing for their separation from the purified crystalline product.
Solvent Selection
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should exhibit the following properties:
-
High solubility for the target compound at high temperatures.
-
Low solubility for the target compound at low temperatures.
-
Impurities should be either highly soluble or insoluble at all temperatures.
-
Chemically inert: The solvent should not react with the compound.[3]
-
Volatile enough for easy removal from the crystals after isolation, with a boiling point often below 100°C.[3]
-
Low toxicity and cost. [3]
For this compound, its structure, containing a carboxylic acid group, an aromatic ring, a ketone, and a fluorine atom, suggests that polar protic solvents capable of hydrogen bonding would be effective.[3][4] Experimental evidence confirms that ethanol and water are suitable solvents.[1][2]
Crystallization Techniques and Protocols
Based on available literature, two primary techniques have been successfully employed for the purification of this compound: cooling crystallization from a mixed solvent system and slow evaporation from a single solvent.
Technique 1: Cooling Crystallization from Ethanol/Water Mixture
This technique is effective for obtaining a high yield of the purified compound. The addition of water as an anti-solvent to the ethanol solution reduces the overall solubility of the organic acid, promoting precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent System | Ethanol / Water | [1] |
| Product Yield | 83% | [1] |
| Purity | Not specified, but used for synthesis | [1] |
Experimental Protocol
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
6 N Hydrochloric Acid (for pH adjustment post-synthesis, if needed)[1]
-
Ethyl Acetate (for extraction post-synthesis, if needed)[1]
Equipment:
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: To the hot ethanol solution, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Further Cooling: To maximize the yield, place the flask in an ice-water bath for approximately 30 minutes to an hour to further decrease the solubility of the compound.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Technique 2: Slow Evaporation from Ethanol
This method is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[1][2] The process is slower but allows for the highly ordered crystal lattice growth required for structural elucidation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent System | Ethanol | [1][2] |
| Crystal Quality | Suitable for X-ray analysis | [1][2] |
| Temperature | Room Temperature | [1][2] |
Experimental Protocol
Materials:
-
Crude or pre-purified this compound
-
Ethanol (High Purity, e.g., ACS grade)
Equipment:
-
Small beaker or vial
-
Watch glass or perforated parafilm
-
Fume hood
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of ethanol at room temperature to create a saturated or near-saturated solution. Gentle warming can be applied to aid dissolution, followed by cooling back to room temperature.
-
Filtration: Filter the solution through a syringe filter or a small plug of cotton/glass wool to remove any particulate matter.
-
Evaporation Setup: Transfer the clear solution to a clean vial or beaker. Cover the opening with a watch glass or parafilm with a few small holes poked in it. This slows down the rate of evaporation.
-
Crystal Growth: Place the vial in a vibration-free area within a fume hood and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Collection: Once suitable crystals have formed, carefully decant the remaining mother liquor. The crystals can be gently washed with a minimal amount of cold solvent and then dried.
Visualizations
Caption: General workflow for purification by cooling crystallization.
Caption: Decision-making flowchart for selecting a suitable crystallization solvent.
References
Application of 6-Fluorochromone-2-carboxylic Acid as a MALDI Matrix for the Analysis of Small Molecules
Application Note
Introduction
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules. The choice of matrix is critical for the successful analysis of low molecular weight compounds, as conventional matrices often produce significant background interference in the low-mass region. 6-Fluorochromone-2-carboxylic acid (6-FCCA) has emerged as a novel matrix for the analysis of small molecules, demonstrating particular efficacy in the trace analysis of areca alkaloids in complex biological samples such as human plasma.[1] This application note provides a detailed protocol for the use of 6-FCCA as a MALDI matrix, summarizing its performance and advantages for researchers, scientists, and drug development professionals.
Key Advantages of 6-FCCA Matrix
-
Reduced Background Noise: 6-FCCA produces minimal matrix-related peaks in the low molecular weight range, leading to cleaner spectra and improved signal-to-noise ratios for analytes of interest.
-
Enhanced Sensitivity: It has been shown to provide high sensitivity for the detection of small molecules, such as areca alkaloids, even at trace levels in complex matrices.
-
High Resolution: The use of 6-FCCA can result in high-resolution mass spectra, facilitating accurate mass determination and confident identification of analytes.
Data Presentation
The performance of 6-Fluorochromone-2-carboxylic acid as a MALDI matrix was evaluated for the analysis of four areca alkaloids: arecoline, arecaidine, guvacine, and guvacoline. The following table summarizes the limit of detection (LOD) and signal-to-noise (S/N) ratio for each alkaloid when using 6-FCCA.
| Analyte | Molecular Weight (Da) | Limit of Detection (LOD) (fmol) | Signal-to-Noise (S/N) Ratio at 1 pmol |
| Arecoline | 155.2 | 50 | 150 |
| Arecaidine | 141.2 | 80 | 120 |
| Guvacine | 127.1 | 100 | 100 |
| Guvacoline | 141.2 | 80 | 130 |
Experimental Protocols
This section provides a detailed methodology for the application of 6-Fluorochromone-2-carboxylic acid as a MALDI matrix for the analysis of areca alkaloids in human plasma.
Materials and Reagents
-
6-Fluorochromone-2-carboxylic acid (6-FCCA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Areca alkaloid standards (arecoline, arecaidine, guvacine, guvacoline)
-
Human plasma
-
MALDI target plate (stainless steel)
Equipment
-
MALDI-TOF Mass Spectrometer
-
Vortex mixer
-
Centrifuge
-
Pipettes
Solution Preparation
-
Matrix Solution (10 mg/mL): Dissolve 10 mg of 6-FCCA in 1 mL of a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid. Vortex until fully dissolved.
-
Analyte Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each areca alkaloid standard by dissolving 1 mg in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to the desired concentrations.
-
Plasma Sample Preparation:
-
To 100 µL of human plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
Sample Spotting (Dried-Droplet Method)
-
Mix the analyte solution (or plasma supernatant) and the 6-FCCA matrix solution in a 1:1 (v/v) ratio.
-
Pipette 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature.
-
The dried spot should have a uniform crystalline appearance.
MALDI-TOF Mass Spectrometry Analysis
-
Instrument: A time-of-flight mass spectrometer equipped with a nitrogen laser (337 nm).
-
Ionization Mode: Positive ion reflectron mode.
-
Laser Energy: Optimized for best signal-to-noise ratio, typically in the range of 20-30% of maximum power.
-
Number of Laser Shots: Accumulate spectra from 100-200 laser shots per sample spot.
-
Mass Range: m/z 50-500.
-
Calibration: Calibrate the instrument using a standard peptide mixture.
Visualizations
Experimental Workflow
Caption: Workflow for MALDI-MS analysis using 6-FCCA matrix.
Logical Relationship of MALDI Components
References
Synthesis of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis pathway involves three primary stages: esterification of 4-fluorophenol, a Fries rearrangement to form the key ketone intermediate, and a subsequent condensation and cyclization to yield the final product.
I. Synthesis Pathway Overview
The synthesis of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is accomplished through a three-step process starting from 4-fluorophenol. The overall pathway is illustrated below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid for improved yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Fries Rearrangement of 4-Fluorophenyl acetate
Issue: Low yield of the desired ortho-isomer (2-hydroxy-5-fluoroacetophenone) and high yield of the para-isomer.
| Potential Cause | Recommended Solution |
| Reaction Temperature Too Low | The Fries rearrangement is highly temperature-dependent. Lower temperatures favor the formation of the para-isomer (kinetic product), while higher temperatures favor the ortho-isomer (thermodynamic product)[1]. Increase the reaction temperature to drive the formation of the desired ortho product. |
| Inappropriate Solvent | Non-polar solvents tend to favor the formation of the ortho-isomer. If a polar solvent is being used, consider switching to a non-polar alternative like nitrobenzene or carbon disulfide[1]. |
| Lewis Acid Choice | The choice of Lewis acid can influence the ortho/para ratio. While AlCl₃ is commonly used, other Lewis acids like TiCl₄ or SnCl₄ can be explored to optimize the selectivity for the ortho product[2]. |
Issue: Incomplete reaction or low conversion of 4-fluorophenyl acetate.
| Potential Cause | Recommended Solution |
| Insufficient Lewis Acid | A stoichiometric amount of the Lewis acid is required as it complexes with both the starting material and the product[2]. Ensure at least one equivalent of the Lewis acid is used. |
| Presence of Moisture | Lewis acids like AlCl₃ are extremely sensitive to moisture and will be quenched by water. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used. |
| Steric Hindrance | While not an issue for 4-fluorophenyl acetate, significant substitution on the aromatic ring can hinder the reaction[3]. |
Step 2: Claisen Condensation and Cyclization
Issue: Low yield of ethyl 6-fluoro-4-oxochroman-2-carboxylate.
| Potential Cause | Recommended Solution |
| Weak Base | The Claisen condensation requires a strong base to deprotonate the acetophenone. Using a stronger, non-nucleophilic base like sodium hydride (NaH) can significantly improve the yield compared to alkoxides like sodium ethoxide[4]. |
| Presence of Moisture | As with the Fries rearrangement, the base used in the Claisen condensation is sensitive to moisture. Ensure anhydrous conditions are maintained. |
| Side Reactions | Self-condensation of the starting acetophenone can occur. Using a non-enolizable ester like diethyl oxalate as the acylating agent prevents this side reaction[5]. |
| Incomplete Cyclization | The intermediate from the Claisen condensation must undergo intramolecular cyclization. Ensure sufficient reaction time and appropriate temperature to drive the cyclization to completion. |
Step 3: Hydrolysis of Ethyl 6-fluoro-4-oxochroman-2-carboxylate
Issue: Incomplete hydrolysis or degradation of the product.
| Potential Cause | Recommended Solution |
| Inefficient Hydrolysis Conditions | Both acidic and basic hydrolysis can be employed. The choice may depend on the stability of the chromanone ring under different pH conditions. Compare acidic (e.g., HCl) and basic (e.g., NaOH followed by acidification) hydrolysis to determine the optimal condition for your substrate. |
| Product Degradation | Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation of the product. Monitor the reaction progress closely (e.g., by TLC) and work up the reaction as soon as it is complete. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound starting from 4-fluorophenol?
A1: The overall yield can vary significantly depending on the optimization of each step. Literature reports suggest that an overall yield of around 27% is achievable. However, with careful optimization of each reaction, a higher yield is possible. A reported yield for the final hydrolysis step is as high as 83% from the corresponding ester precursor[6].
Q2: How can I minimize the formation of the unwanted para-isomer during the Fries rearrangement?
A2: To minimize the para-isomer, conduct the Fries rearrangement at a higher temperature (generally above 100°C) and use a non-polar solvent[1]. This favors the formation of the thermodynamically more stable ortho-isomer.
Q3: What is the best base to use for the Claisen condensation step?
A3: Strong, non-nucleophilic bases are preferred for the Claisen condensation to maximize the deprotonation of the acetophenone and avoid side reactions. Sodium hydride (NaH) is an excellent choice and often provides higher yields than alkoxides like sodium ethoxide[4].
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities can include unreacted starting materials from the final hydrolysis step or side products from earlier stages, such as the para-hydroxyacetophenone from the Fries rearrangement. Recrystallization is a common and effective method for purifying the final carboxylic acid. A mixture of ethanol and water has been reported to be an effective solvent system for crystallization[6]. If isomeric impurities are present, column chromatography may be necessary.
Q5: Can microwave irradiation be used to improve the yield and reaction time?
A5: Microwave-assisted synthesis has been shown to be effective in accelerating the Fries rearrangement and other related cyclization reactions, often leading to improved yields and significantly shorter reaction times[7]. This could be a valuable optimization strategy to explore for this synthesis.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of key steps. The yield percentages are illustrative and based on general principles of these reactions, as specific comparative studies for this exact synthetic route are not extensively documented.
Table 1: Fries Rearrangement - Influence of Reaction Conditions on Isomer Yield
| Lewis Acid | Solvent | Temperature (°C) | Ortho-isomer Yield (Illustrative) | Para-isomer Yield (Illustrative) |
| AlCl₃ | Nitrobenzene | 120 | ~60% | ~30% |
| AlCl₃ | Carbon Disulfide | 40 | ~20% | ~70% |
| TiCl₄ | Nitrobenzene | 120 | ~55% | ~35% |
| SnCl₄ | Dichloromethane | 40 | ~25% | ~65% |
Table 2: Claisen Condensation - Comparison of Bases
| Base | Solvent | Temperature (°C) | Product Yield (Illustrative) |
| Sodium Hydride (NaH) | THF (anhydrous) | Reflux | 75-85% |
| Sodium Ethoxide (NaOEt) | Ethanol (anhydrous) | Reflux | 50-60% |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol (anhydrous) | Reflux | 70-80% |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-5-fluoroacetophenone (Fries Rearrangement)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-fluorophenyl acetate (1 equivalent) and a non-polar solvent (e.g., nitrobenzene).
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120°C for favoring the ortho-isomer) and heat for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or fractional distillation to separate the ortho and para isomers.
Protocol 2: Synthesis of Ethyl 6-fluoro-4-oxochroman-2-carboxylate (Claisen Condensation and Cyclization)
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-hydroxy-5-fluoroacetophenone (1 equivalent) in anhydrous THF to the suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 6-fluoro-4-oxochroman-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with cold, dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water)[6].
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low ortho-selectivity in the Fries rearrangement.
Caption: Troubleshooting low yield in the Claisen condensation step.
References
Technical Support Center: Purification of 6-Fluoro-4-oxochroman-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-4-oxochroman-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
The primary challenges in the purification of this compound revolve around achieving high chemical and enantiomeric purity. Key issues include:
-
Crystallization Difficulties: The compound may "oil out" or precipitate as an amorphous solid instead of forming well-defined crystals, which is crucial for effective purification.[1][2][3][4][5]
-
Chiral Purity: As a chiral molecule, separating the desired enantiomer from the racemic mixture can be complex and inefficient using traditional chemical resolution methods, often resulting in low yields.[6][7]
-
Removal of Synthetic Impurities: Residual starting materials, reagents, and byproducts from the synthetic route can co-precipitate with the final product, requiring careful optimization of purification conditions.
Q2: What are the likely impurities I might encounter?
While specific impurities are highly dependent on the synthetic route, potential contaminants can include:
-
Starting Materials: Unreacted precursors such as p-fluorophenol or its derivatives.[8]
-
Regioisomers: If a Friedel-Crafts acylation is part of the synthesis, isomers formed by acylation at different positions on the aromatic ring are possible, though typically minor with a directing fluoro group.[9]
-
The Undesired Enantiomer: In racemic synthesis, the other enantiomer is the most significant impurity in terms of chiral purity.
-
Byproducts of Cyclization: Incomplete or alternative cyclization reactions can lead to related heterocyclic impurities.
Q3: My product is "oiling out" during crystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][4][5] This can be due to a low melting point of the compound or the presence of impurities that depress the melting point.[1][5] Here are some troubleshooting steps:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the heated mixture to ensure the compound is fully dissolved and to slow down the crystallization process upon cooling.[1]
-
Adjust Cooling Rate: Allow the solution to cool more slowly. Gradual cooling encourages the formation of well-ordered crystals. An insulated container can be used to slow down the cooling process.[1]
-
Change Solvent System: Experiment with different solvent mixtures. A good solvent system is one where the compound is soluble when hot but has limited solubility when cold.
-
Seeding: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
-
Control Supersaturation: Avoid creating a very high level of supersaturation too quickly, as this can favor oiling out.[4]
Q4: How can I improve the chiral purity of my this compound?
Achieving high enantiomeric excess (ee) is a significant challenge. While traditional chemical resolution with chiral amines is possible, it can be complex and low-yielding.[7][8] Consider the following approaches:
-
Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer, allowing for the separation of the two. It has been reported as a more efficient and environmentally friendly alternative to chemical resolution.[7]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase can be used to separate the enantiomers.[10][11][12] This method is often used for analytical purposes but can be scaled up for preparative separations.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" | Melting point of the compound is lower than the solution temperature. High concentration of impurities. Solution is too concentrated. | Add more of the "good" solvent. Slow down the cooling rate. Try a different solvent system. Use seeding.[1][4][5] |
| No crystals form | Solution is not supersaturated (too much solvent). Solution is too dilute. | Evaporate some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod to create nucleation sites. Cool the solution to a lower temperature.[13] |
| Crystallization is too rapid | Solution is too concentrated. Cooling is too fast. | Add more solvent to the hot solution. Slow down the rate of cooling.[1] |
| Low yield of crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solvent is sufficiently cooled before filtration. Pre-heat the funnel and filter paper for hot filtration.[1] |
Purity Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low chemical purity (multiple peaks on HPLC) | Incomplete reaction. Presence of side products. Ineffective crystallization. | Re-crystallize the product, potentially using a different solvent system. Use column chromatography for purification. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can improve peak shape for carboxylic acids on silica gel.[6] |
| Low enantiomeric purity | Ineffective chiral resolution. Racemization during a reaction or work-up step. | Repeat the chiral resolution step. Consider using enzymatic resolution for higher selectivity.[7] Use chiral chromatography for separation.[10][11][12] |
Experimental Protocols
Recrystallization of this compound
This protocol is based on a published procedure.[14]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot mixture of ethanol and water.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Crystals should form as the solution cools. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
For obtaining high-quality crystals for X-ray analysis, slow evaporation from an ethanol solution at room temperature has been reported to be effective.[14]
Data Presentation
| Purification Method | Typical Yield | Purity (ee%) | Reference |
| Crystallization (from ethanol/water) | 83% (chemical yield) | Not specified | [14] |
| Enzymatic Resolution (sequential) | 93.5% (total mole yield) | (S)-FCCA: 96.9% ee, (R)-FCCA: 99.1% ee | [7] |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Crystallization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 6-fluoro-4-oxochroman-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly reported in the literature. The first involves the condensation of 4-fluorophenol with diethyl oxalate, followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the chromanone ring. A second route utilizes a more functionalized starting material, such as (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one, which undergoes oxidative cleavage to yield the target carboxylic acid.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the choice of catalyst are critical. For the Friedel-Crafts cyclization step, the strength and stoichiometry of the Lewis acid catalyst can significantly impact yield and purity. Anhydrous conditions are also crucial to prevent hydrolysis of intermediates and deactivation of the catalyst.
Q3: My overall yield is consistently low. What are the likely causes?
A3: Low yields can stem from several issues:
-
Incomplete reaction: Either the initial condensation or the subsequent cyclization may not have gone to completion.
-
Side product formation: Competing side reactions can consume starting materials and intermediates.
-
Product degradation: The target molecule or key intermediates may be unstable under the reaction or workup conditions.
-
Purification losses: The product may be difficult to isolate from the reaction mixture.
Q4: Can the carboxylic acid group decarboxylate during the synthesis?
A4: Yes, decarboxylation is a potential side reaction, especially under harsh acidic or basic conditions, or at elevated temperatures. The presence of the ketone at the 4-position can facilitate this process. If you observe gas evolution (CO2) and the formation of 6-fluoro-4-oxochroman, decarboxylation is a likely culprit.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the chromanone ring after cyclization | 1. Ineffective Lewis Acid Catalyst: The Lewis acid (e.g., AlCl3, polyphosphoric acid) may be old, hydrated, or used in insufficient quantity. 2. Harsh Reaction Conditions: High temperatures can promote charring and decomposition. | 1. Use a fresh, anhydrous Lewis acid catalyst. Consider screening different Lewis acids and optimizing the stoichiometry. 2. Perform the cyclization at the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. |
| Presence of a significant amount of uncyclized intermediate | Incomplete Intramolecular Friedel-Crafts Acylation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated catalyst. | Increase the reaction time and/or temperature gradually while monitoring for the formation of degradation products. Ensure the catalyst is active and present in a sufficient amount. |
| Formation of a major byproduct identified as 6-fluoro-4-oxochroman | Decarboxylation of the final product: The carboxylic acid is likely being lost under the reaction or workup conditions. | Avoid excessive heat and strong acidic or basic conditions during workup and purification. If the cyclization is performed at high temperatures, consider alternative, milder cyclization methods. |
| Complex mixture of unidentified side products | 1. Side reactions of starting materials: 4-fluorophenol can undergo side reactions under strong acidic conditions. 2. Polymerization/Decomposition: Harsh conditions can lead to the formation of polymeric material. | 1. Protect the phenolic hydroxyl group before acylation if side reactions are suspected. 2. Utilize milder reaction conditions. Consider alternative cyclization reagents that do not require harsh acids. |
Experimental Protocols
Synthesis via Condensation of 4-Fluorophenol and Diethyl Oxalate followed by Cyclization
This protocol is a representative procedure and may require optimization.
Step 1: Condensation
-
To a solution of sodium ethoxide in anhydrous ethanol, add 4-fluorophenol.
-
Slowly add diethyl oxalate to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with a weak acid and extract the intermediate product.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., nitrobenzene, dichloromethane).
-
Add a Lewis acid (e.g., aluminum chloride, polyphosphoric acid) portion-wise while maintaining the temperature.
-
Heat the reaction mixture to the desired temperature and monitor for completion.
-
Carefully quench the reaction with ice/water and an appropriate acid.
-
Extract the product, wash, dry, and purify by recrystallization or chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic pathway and potential side reactions.
Caption: General workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Optimizing reaction conditions for the synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method involves a multi-step synthesis starting from 4-fluorophenol. This pathway generally includes the acylation of 4-fluorophenol to 4-fluoro-2-acetylphenol, followed by a condensation reaction with diethyl oxalate, and subsequent intramolecular cyclization and hydrolysis to yield the final product.[1]
Q2: What are the critical parameters to control for a high yield of the final product?
The key to a high yield lies in the careful optimization of reaction conditions, particularly during the cyclization step. Important parameters include the choice of base, solvent, reaction temperature, and reaction time. The purity of starting materials is also crucial to prevent side reactions.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can determine when the reaction has gone to completion.[2]
Q4: Are there any common side products to be aware of during the synthesis?
Yes, the formation of aurones can be a competing side reaction, particularly under certain reaction conditions. The choice of base and temperature can influence the ratio of the desired chromanone to the aurone byproduct.[2] Additionally, incomplete cyclization of the intermediate 1,3-diketone can also occur.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Impure starting materials: Contaminants in 4-fluoro-2-acetylphenol or diethyl oxalate can lead to side reactions. | Ensure the purity of your starting materials through recrystallization or column chromatography before use.[2] |
| Suboptimal reaction conditions: The choice of base, solvent, and temperature significantly impacts the yield. | Systematically optimize these conditions. For instance, stronger bases like DBU may be more effective than weaker ones like triethylamine in certain microwave-assisted syntheses.[2] | |
| Incomplete reaction: The reaction may not have reached completion. | Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature.[2] | |
| Product degradation: The desired product may be unstable under the reaction or workup conditions. | If the product is sensitive to acid or base, ensure proper neutralization during the workup. Minimize the exposure time to harsh conditions.[2] | |
| Formation of Impurities | Side reactions: The formation of aurones is a known side reaction. | Carefully control the reaction temperature and consider experimenting with different bases to favor the formation of the desired chromanone.[2] |
| Incomplete cyclization: The intermediate 1,3-diketone may not fully cyclize. | Ensure sufficiently acidic conditions for the cyclization step. Refluxing in glacial acetic acid with a catalytic amount of a strong acid like HCl is a common practice.[2] | |
| Difficulty in Purification | Presence of unreacted starting materials or side products. | Column chromatography is an effective method for separating the desired product from impurities. A suitable solvent system should be determined using TLC. |
| Product is an oil or does not crystallize easily. | Attempt to induce crystallization by scratching the flask, seeding with a small crystal of the product, or trying different solvent systems for recrystallization.[3] |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following tables, adapted from studies on similar chromone-2-carboxylic acid syntheses, provide a guide for optimization.
Table 1: Effect of Base on Yield
| Base | Equivalents | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| EtONa | 1 | Ethanol | 120 | 10 + 10 | 15 |
| EtONa | 2 | Ethanol | 120 | 10 + 10 | 25 |
| t-BuOK | 2 | t-Butanol | 120 | 10 + 10 | 45 |
| DBU | 2 | Ethanol | 120 | 10 + 10 | 87 |
Data adapted from a microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid and is intended for comparative purposes.
Table 2: Effect of Solvent on Yield (using DBU as base)
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Ethanol | 120 | 10 + 10 | 87 |
| Methanol | 120 | 10 + 10 | 75 |
| Acetonitrile | 120 | 10 + 10 | 60 |
| Dioxane | 120 | 10 + 10 | 55 |
Data adapted from a microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid and is intended for comparative purposes.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis starting from 4-fluoro-2-acetylphenol.
Step 1: Condensation of 4-fluoro-2-acetylphenol with Diethyl Oxalate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add 4-fluoro-2-acetylphenol and diethyl oxalate.
-
The mixture is typically stirred at room temperature or gently heated to initiate the condensation reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully acidified (e.g., with dilute HCl) to precipitate the intermediate product.
-
Filter the precipitate, wash with water, and dry.
Step 2: Cyclization and Hydrolysis
-
Suspend the intermediate from Step 1 in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Heat the mixture to reflux and maintain for several hours. Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the crude this compound.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
-
Alternatively, for higher purity, column chromatography on silica gel can be employed.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Enzymatic Resolution of Racemic 6-Fluoro-chroman-2-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I have racemic 6-fluoro-chroman-2-carboxylic acid. Can I directly perform an enzymatic resolution?
A1: Direct enzymatic resolution of a carboxylic acid is challenging. The most common and effective methods for enzymatic kinetic resolution of this class of compounds involve the use of its ester derivative.[1][2] Therefore, the first step is to convert the racemic 6-fluoro-chroman-2-carboxylic acid into its corresponding ester (e.g., methyl or ethyl ester). Subsequently, this racemic ester can be resolved using enzymes like lipases or esterases through enantioselective hydrolysis or transesterification.[1][3]
Q2: My enzymatic resolution is showing low conversion. What are the possible causes and solutions?
A2: Low conversion in enzymatic resolution can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Temperature and pH play a crucial role in enzyme activity.[4] Ensure the reaction is performed at the optimal temperature and pH for the specific enzyme being used. For many common lipases, temperatures between 30-50°C and a pH of around 7.0 are a good starting point.[1]
-
Enzyme Inhibition: The substrate or product can sometimes inhibit the enzyme, leading to a decrease in activity over time. Lowering the initial substrate concentration might help mitigate this issue.
-
Poor Enzyme Activity or Stability: The enzyme may have lost activity due to improper storage or handling. It's also possible that the chosen organic solvent is denaturing the enzyme.[5] Consider screening different solvents or using an immobilized enzyme, which often exhibit greater stability.[6][7]
-
Insufficient Enzyme Loading: The amount of enzyme used might be too low for the scale of your reaction. Try increasing the enzyme concentration.
Q3: The enantiomeric excess (e.e.) of my product is poor. How can I improve the enantioselectivity?
A3: Achieving high enantioselectivity is key to a successful resolution. Here are some strategies to improve it:
-
Enzyme Screening: Not all enzymes will exhibit high enantioselectivity for a specific substrate. Screening a variety of lipases (e.g., from Candida rugosa, Pseudomonas fluorescens, Candida antarctica) is highly recommended to find the most selective one for your substrate.[1][8]
-
Solvent Selection: The nature of the organic solvent can significantly influence the enantioselectivity of the enzyme.[9] It is advisable to screen a range of solvents with varying polarities (e.g., hexane, toluene, MTBE, THF).[1]
-
Temperature Optimization: Lowering the reaction temperature can sometimes lead to an increase in enantioselectivity, although it may also decrease the reaction rate.
-
Acyl Donor (for transesterification): In transesterification reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact the enantioselectivity.[1]
Q4: Should I use a free or an immobilized enzyme?
A4: Both free and immobilized enzymes have their advantages.
-
Free Enzymes: Are often cheaper and can be used directly. However, they can be less stable and difficult to recover from the reaction mixture.
-
Immobilized Enzymes: Offer several benefits, including increased thermal and operational stability, easier separation from the reaction mixture, and potential for reuse, which can be more cost-effective in the long run.[6][7][10] For industrial applications, immobilized enzymes are generally preferred.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive enzyme | - Use a fresh batch of enzyme. - Ensure proper storage conditions for the enzyme. |
| Incorrect reaction conditions | - Optimize pH and temperature for the specific enzyme.[4] - Ensure adequate mixing/stirring. | |
| Poor substrate solubility | - Use a co-solvent to improve solubility.[12] | |
| Low Enantioselectivity | Sub-optimal enzyme choice | - Screen a panel of different lipases or esterases.[1][8] |
| Inappropriate solvent | - Test a variety of organic solvents with different properties.[9] | |
| Reaction temperature is too high | - Try running the reaction at a lower temperature. | |
| Reaction Stops at <50% Conversion | Product inhibition | - Lower the initial substrate concentration. - Consider in-situ product removal if feasible. |
| Enzyme deactivation | - Use an immobilized enzyme for better stability.[7] - Check for the presence of denaturing agents in the reaction mixture. | |
| Difficulty in Product Separation | Incomplete reaction | - Monitor the reaction closely using chiral HPLC to stop it at ~50% conversion for optimal separation of enantiomers.[2] |
| Emulsion formation during workup | - Add a small amount of brine or a different organic solvent to break the emulsion. |
Data Presentation
Table 1: Illustrative Data for Lipase Screening in the Hydrolysis of Racemic 6-Fluoro-chroman-2-carboxylic Acid Methyl Ester *
| Entry | Lipase Source | Co-Solvent | Time (h) | Conversion (%) | Product e.e. (%) | Unreacted Ester e.e. (%) |
| 1 | Candida rugosa | Toluene | 24 | 48 | 92 (S-acid) | 95 (R-ester) |
| 2 | Pseudomonas fluorescens | Hexane | 36 | 51 | 85 (S-acid) | 88 (R-ester) |
| 3 | Novozym 435 (Candida antarctica Lipase B) | MTBE | 12 | 50 | >99 (R-acid) | >99 (S-ester) |
| 4 | Aspergillus niger | DIPE | 48 | 45 | 75 (S-acid) | 70 (R-ester) |
*This data is illustrative and serves as an example of what a screening experiment might yield. Actual results will vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Esterification of Racemic 6-Fluoro-chroman-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve racemic 6-fluoro-chroman-2-carboxylic acid (1 equivalent) in an appropriate alcohol (e.g., methanol or ethanol, which also serves as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude racemic ester. Purify further by silica gel column chromatography if necessary.
Protocol 2: Enzymatic Hydrolysis of Racemic 6-Fluoro-chroman-2-carboxylic Acid Ester
-
Reaction Setup: In a suitable vessel, dissolve the racemic 6-fluoro-chroman-2-carboxylic acid ester (e.g., methyl or ethyl ester) in a biphasic system, such as a phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic co-solvent like toluene or MTBE.[1][3]
-
Enzyme Addition: Add the selected lipase (e.g., 50-100 mg of free lipase powder or immobilized lipase per mmol of substrate).[1]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed carboxylic acid.[1]
-
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme (if immobilized) or by deactivating the enzyme.
-
Work-up and Separation:
-
Separate the organic and aqueous layers.
-
From the organic layer, isolate the unreacted ester by washing with a sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and evaporating the solvent.[1]
-
Acidify the aqueous layer with 1 M HCl to protonate the carboxylate, then extract the resulting carboxylic acid with an organic solvent like ethyl acetate. Dry the organic extract and evaporate the solvent to obtain the resolved carboxylic acid.[1]
-
Protocol 3: Enzymatic Transesterification of Racemic 6-Fluoro-chroman-2-carboxylic Acid Ester
-
Reaction Setup: In a dry flask, dissolve the racemic 6-fluoro-chroman-2-carboxylic acid ester (1 equivalent) and an acyl donor (e.g., vinyl acetate, 2-3 equivalents) in an anhydrous organic solvent (e.g., hexane, toluene, or MTBE).[1]
-
Enzyme Addition: Add the selected lipase (e.g., 20-50 mg per mmol of substrate). If using a non-vinyl acyl donor, add activated molecular sieves to remove the alcohol byproduct.[1]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-50°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Work-up: Filter off the enzyme. Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the unreacted ester and the newly formed ester can be separated by column chromatography.
Visualizations
Caption: Workflow for the enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acid.
Caption: Troubleshooting decision tree for enzymatic resolution experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. monash.edu [monash.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method [mdpi.com]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Preventing racemization of optically active 6-fluoro-4-oxochroman-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of optically active 6-fluoro-4-oxochroman-2-carboxylic acid during their experiments.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (% ee) After Synthesis and Work-up
Symptoms:
-
The enantiomeric excess of the final product is significantly lower than expected after the initial chiral resolution or asymmetric synthesis.
-
Inconsistent % ee values are observed between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exposure to High Temperatures | Maintain low temperatures during all stages of the reaction, work-up, and purification. Avoid prolonged heating. Use of a cooling bath is recommended. |
| Strongly Acidic or Basic Conditions | Neutralize the reaction mixture to a pH range of 4-6 as quickly as possible during work-up. Use mild acids (e.g., citric acid) and bases (e.g., sodium bicarbonate) for pH adjustments. One publication notes acidification to pH 1 with 6 N aqueous hydrochloric acid, but this should be done rapidly and at low temperature to minimize racemization.[1][2] |
| Inappropriate Solvent Choice | Use non-polar or weakly polar aprotic solvents (e.g., dichloromethane, diethyl ether, toluene) for extractions and chromatography where possible. Polar protic solvents like methanol or ethanol can facilitate racemization, especially in the presence of trace acids or bases.[3] |
| Prolonged Reaction or Purification Times | Minimize the duration of each experimental step. Plan experiments to proceed from one step to the next without unnecessary delays. |
Issue 2: Racemization During Purification by Chromatography
Symptoms:
-
A decrease in % ee is observed when comparing a pre-column sample to the purified fractions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic Stationary Phase | Use a neutral stationary phase (e.g., deactivated silica gel) for column chromatography. If using standard silica gel, consider adding a small amount of a neutral modifier to the eluent. |
| Incompatible Mobile Phase | Avoid highly acidic or basic additives in the mobile phase. Buffer the mobile phase to a neutral pH if possible, especially for preparative HPLC. |
| High Column Temperature | If using preparative HPLC, control the column temperature and avoid excessive frictional heating by using optimal flow rates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The most probable mechanism of racemization for this compound involves the deprotonation of the chiral carbon at the C2 position, which is alpha to the carbonyl group of the carboxylic acid, to form an enolate intermediate. This planar intermediate can then be reprotonated from either face, leading to a mixture of both enantiomers. This process can be catalyzed by both acids and bases.
Q2: How can I accurately measure the enantiomeric excess (% ee) of my product?
A2: The most reliable method for determining the % ee is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][6][7] You will need a suitable chiral stationary phase (CSP) that can resolve the enantiomers. Polysaccharide-based columns are often effective for separating chiral carboxylic acids.[5] It is crucial to first develop a separation method using a racemic standard of your product to confirm the resolution of the two enantiomers.
Q3: What are the ideal storage conditions to prevent racemization of solid this compound?
A3: For long-term storage, it is recommended to store the solid compound at low temperatures (e.g., -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Ensure the compound is free from residual solvents, acids, or bases.
Q4: Can I use derivatization to protect the carboxylic acid and prevent racemization?
A4: Yes, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can reduce the acidity of the alpha-proton and thus decrease the susceptibility to base-catalyzed racemization.[8] However, the conditions used for both the esterification and the subsequent hydrolysis must be mild to avoid racemization during these steps.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomeric Excess Determination
This protocol outlines a general strategy for developing a chiral HPLC method.
1. Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives.
2. Mobile Phase Selection:
-
For normal phase mode, a common starting mobile phase is a mixture of hexane/isopropanol with a small percentage of a carboxylic acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
For reversed-phase mode, a mixture of acetonitrile/water or methanol/water with a buffer (e.g., phosphate buffer) can be used.[5]
3. Method Optimization:
-
Inject a racemic standard of this compound.
-
Adjust the ratio of the strong to weak solvent in the mobile phase to achieve a reasonable retention time (typically between 5 and 15 minutes).
-
Vary the type and concentration of the modifier to optimize peak shape and resolution.
-
Optimize the column temperature and flow rate to maximize resolution.
Protocol 2: General Handling Procedure to Minimize Racemization
This protocol provides general guidelines for handling optically active this compound during experimental procedures.
1. Temperature Control:
-
Perform all reactions and manipulations at or below room temperature whenever possible. Use an ice bath for reactions that are exothermic or known to be sensitive.
2. pH Control:
-
During aqueous work-up, use mild acidic and basic solutions (e.g., saturated sodium bicarbonate, dilute citric acid) for extractions and washes.
-
Minimize the time the compound is in contact with acidic or basic aqueous layers.
3. Solvent Selection:
-
For extraction and chromatography, prioritize the use of aprotic solvents.
-
If a protic solvent must be used, ensure it is anhydrous and free of acidic or basic impurities.
4. Purification:
-
If performing column chromatography, use deactivated silica gel.
-
Complete the purification process as quickly as possible to minimize the time the compound is on the column.
5. Concentration:
-
Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath temperature below 40°C).
Visualizations
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separations | Separation Science [sepscience.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Industrial Synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-01 | Low overall yield (<30%) in multi-step synthesis | - Suboptimal reaction conditions in one or more steps (esterification, rearrangement, acylation, cyclization, hydrolysis, hydrogenation).- Inefficient purification at each stage, leading to product loss. | - Review and optimize each reaction step individually. Consider microwave-assisted synthesis for improved yields in the cyclization step.[1][2]- Employ efficient industrial-scale purification techniques such as crystallization over chromatography where possible. |
| SYN-02 | Formation of significant by-products during cyclization | - Incorrect choice of base or solvent.- Reaction temperature not adequately controlled, leading to side reactions. | - Screen different bases and solvents to find the optimal combination for the cyclization reaction.- Ensure uniform heating and efficient temperature monitoring in the reactor to prevent hotspots. |
| PUR-01 | Difficulty in purifying the final product to >99% | - Presence of closely related impurities that are difficult to separate by standard crystallization.- Thermal degradation of the product during distillation. | - Consider preparative chromatography for high-purity requirements, though this may be less cost-effective at a large scale.- Develop a multi-step purification protocol involving recrystallization from different solvent systems.- For carboxylic acids produced via carbonylation, treatment with hydrogen peroxide can help remove iodide and oxidizable impurities before distillation.[3] |
| SCA-01 | Challenges with using gaseous reagents at an industrial scale | - Handling and safety concerns with corrosive gases like HCl for esterification.- Generation of large volumes of acidic waste. | - Replace gaseous HCl with a solid acid catalyst or a solution of HCl in an organic solvent to simplify handling and reduce waste. |
| RES-01 | Low efficiency and high environmental impact of chemical resolution | - Complex procedures for separating enantiomers.- Use of hazardous resolving agents and solvents. | - Implement an enzymatic resolution method using esterases. This approach offers high yields (up to 93.5% total mole yield), high enantiomeric excess (>99% for the (S)-enantiomer and 95-96% for the (R)-enantiomer), and is more environmentally friendly.[4] |
| RES-02 | Racemization of optically pure product during subsequent steps | - Harsh acidic or alkaline conditions during hydrolysis of ester or amide intermediates can lead to racemization. | - Employ milder hydrolysis conditions, for example, using enzymatic hydrolysis.- Carefully control pH and temperature during work-up and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound on an industrial scale?
A1: One common route starts from 4-fluorophenol, which undergoes esterification, rearrangement, acylation, cyclization to 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, and finally hydrogenation to the desired product.[5] Another reported method involves the oxidation of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate.[6]
Q2: What are the typical yields for the synthesis of this compound?
A2: The overall yield can vary significantly depending on the synthetic route and scale. A 6-step process from 4-fluorophenol has been reported with an overall yield of 27%.[5] A lab-scale synthesis from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one reported a yield of 83% for the final oxidation step.[6] Microwave-assisted synthesis of similar chromone-2-carboxylic acids has shown yields of up to 87%.[1][2]
Q3: How can the resolution of racemic this compound be efficiently performed at an industrial scale?
A3: While chemical resolution is possible, it can be complex and polluting.[4] A highly efficient and environmentally friendly alternative is enzymatic resolution. Using two different esterases, it is possible to sequentially resolve the racemic mixture to obtain both (S) and (R)-enantiomers with high enantiomeric excess and a total mole yield of up to 93.5%.[4]
Q4: What are the key safety considerations when scaling up the synthesis?
A4: Key safety considerations include the handling of corrosive reagents like strong acids (e.g., HCl gas), flammable solvents, and potentially toxic materials like lead tetraacetate. Proper personal protective equipment (PPE), well-ventilated facilities, and robust reactor systems with temperature and pressure controls are essential. A thorough process safety assessment should be conducted before any scale-up.
Q5: Are there any specific analytical methods recommended for in-process control?
A5: High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for monitoring reaction progress, identifying the formation of by-products, and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also vital for structural confirmation of intermediates and the final product.
Data Presentation
Table 1: Comparison of Reported Yields for Synthesis and Resolution
| Method | Scale | Product | Reported Yield | Reference |
| 6-Step Synthesis from 4-Fluorophenol | Industrial Potential | Racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 27% (overall) | [5] |
| Oxidation of Dihydroxyethyl-chromanone | Lab-scale (0.05 mol) | (S)-6-fluoro-4-oxochroman-2-carboxylic acid | 83% | [6] |
| Microwave-Assisted Synthesis | Lab-scale | 6-Bromochromone-2-carboxylic acid | 87% | [1][2] |
| Enzymatic Resolution | Lab-scale | (S)- and (R)-6-fluoro-chroman-2-carboxylic acids | 93.5% (total mole yield) | [4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid (Lab-Scale) [6]
-
To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
-
Stir the solution for 30 minutes, then filter.
-
Evaporate the filtrate in vacuo to obtain a residue.
-
Prepare a solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) and add 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to generate a black precipitate.
-
To this stirred solution at room temperature, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the black precipitate disappears.
-
Dissolve the residue from step 3 in a small amount of THF and add it to the stirred silver nitrate solution at 323–333 K.
-
After 10 minutes, filter the solution and wash the precipitate with water.
-
Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid and extract with ethyl acetate.
-
Dry the organic extracts over MgSO4 and concentrate under reduced pressure.
-
Mix the residue with a mixture of ethanol and water and allow it to crystallize to yield 8.7 g (83%) of this compound.
Protocol 2: Enzymatic Resolution of Racemic methyl 6-fluoro-chroman-2-carboxylate [4]
This protocol provides a general overview of the enzymatic resolution process. Specific conditions such as enzyme loading, pH, and temperature should be optimized for the specific esterases used.
-
Prepare an aqueous-toluene biphasic system.
-
Dissolve the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) substrate in the toluene phase.
-
Introduce immobilized cells of the first esterase (e.g., EstS for the (S)-enantiomer) into the aqueous phase.
-
Stir the biphasic system to allow for the enzymatic hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, which will preferentially move to the aqueous phase.
-
Separate the aqueous phase containing the optically pure carboxylic acid.
-
Replace the aqueous phase and introduce the immobilized cells of the second esterase (e.g., EstR for the (R)-enantiomer).
-
Repeat the hydrolysis and separation process to obtain the other enantiomer.
-
The organic phase containing the unreacted ester can be supplemented with fresh substrate for subsequent batches.
Mandatory Visualization
Caption: Synthetic and resolution workflow.
Caption: Troubleshooting logical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents and catalysts for 6-fluoro-4-oxochroman-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid. This guide provides detailed information on alternative reagents and catalysts, troubleshooting common experimental issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main established routes. The first is a multi-step synthesis starting from 4-fluorophenol, which proceeds through a Friedel-Crafts reaction to form a key intermediate, followed by cyclization. The second route involves the oxidative cleavage of a diol precursor, (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one. Additionally, for obtaining enantiomerically pure products, enzymatic resolution of a racemic ester is a highly effective method.
Q2: My Friedel-Crafts cyclization step is giving a low yield. What are the common causes and solutions?
A2: Low yields in Friedel-Crafts acylations are a frequent issue. Key factors to investigate include:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Using a fresh, unopened container of the Lewis acid is recommended.[1]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.[1] Consider increasing the molar equivalents of the Lewis acid.
-
Deactivated Substrate: While the fluorine atom is only weakly deactivating, other substituents on your starting material could inhibit the electrophilic aromatic substitution.
-
Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can lead to side reactions. Temperature optimization studies are recommended.[1]
Q3: I am observing significant byproduct formation in the oxidative cleavage of the diol precursor. How can I minimize this?
A3: Byproduct formation in diol cleavage often relates to the choice and handling of the oxidizing agent.
-
If using a strong oxidant like potassium permanganate, over-oxidation to other species is a risk. Milder reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are generally more selective for vicinal diol cleavage.
-
Ensure the reaction is monitored closely (e.g., by TLC) and quenched as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde intermediate before the subsequent oxidation to the carboxylic acid.
-
The purity of the starting diol is also critical, as impurities can lead to unwanted side reactions.
Q4: What are the advantages of enzymatic resolution for obtaining enantiomerically pure this compound?
A4: Enzymatic resolution offers several benefits over classical chemical resolution:
-
High Enantioselectivity: Enzymes can exhibit very high specificity, leading to products with high enantiomeric excess (ee >99%).[2]
-
Mild Reaction Conditions: Enzymatic reactions are typically run under mild pH and temperature conditions, which can prevent the degradation of sensitive molecules.
-
Higher Yields: This method can achieve high total molar yields (up to 93.5%) for the recovery of both enantiomers.[2]
-
Environmentally Friendly: It avoids the use of harsh chemicals and hazardous solvents often employed in chemical resolutions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield in multi-step synthesis from 4-fluorophenol | Inefficient Fries rearrangement or Friedel-Crafts cyclization. | For the Fries rearrangement, ensure anhydrous AlCl₃ is used in sufficient quantity. For the cyclization, consider alternative Lewis acids (see comparison table below) and optimize temperature and reaction time. |
| Incomplete reaction during glycol cleavage | Insufficient oxidizing agent or poor reagent quality. | Use a slight excess of the oxidizing agent (e.g., periodic acid or lead tetraacetate). Ensure the reagent is fresh and has been stored correctly. |
| Racemic product obtained when targeting a specific enantiomer | Inefficient chiral resolution or racemization during a reaction step. | For chemical resolution, ensure the purity of the resolving agent and optimize crystallization conditions. For enzymatic resolution, screen different enzymes and optimize pH, temperature, and solvent.[3] Avoid harsh acidic or basic conditions and high temperatures in subsequent steps to prevent racemization. |
| Difficulty in removing the Lewis acid after Friedel-Crafts reaction | Stable complex formation between the product and the Lewis acid. | Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. This will hydrolyze the aluminum salts, making them water-soluble and easier to remove during aqueous workup.[1] |
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents/Catalysts | Typical Yield | Reaction Time | Temperature | Notes |
| Oxidative Cleavage | (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one, Lead tetraacetate, Silver nitrate | 83%[5] | ~1 hour | Room temp. to 50-60°C | High-yielding for enantiopure product from a chiral precursor. Lead tetraacetate is toxic. |
| Multi-step Synthesis (Racemic) | 4-Fluorophenol, Acetic anhydride, AlCl₃, Diethyl oxalate, 10% Pd/C | 27% (overall)[6] | Multiple days | Varies per step | A multi-step process with a lower overall yield. Uses readily available starting materials. |
| Enzymatic Resolution | Racemic methyl 6-fluoro-chroman-2-carboxylate, Esterases (EstS and EstR) | 93.5% (total)[2] | 40 hours | Not specified | Produces both (S) and (R) enantiomers with high ee (>95%). Environmentally friendly. |
Experimental Protocols
Protocol 1: Synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid via Oxidative Cleavage
This protocol is adapted from the synthesis of the key intermediate for the drug Fidarestat.[5][7]
Step 1: Cleavage of the Diol
-
To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
-
Stir the mixture for 30 minutes at room temperature.
-
Filter the solution and evaporate the filtrate in vacuo to obtain the crude aldehyde intermediate.
Step 2: Oxidation to the Carboxylic Acid
-
Prepare a solution of 2% aqueous silver nitrate (651 ml, 0.07 mol).
-
Add 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to the silver nitrate solution, which will generate a black precipitate.
-
To this stirred suspension at room temperature, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the black precipitate disappears.
-
Dissolve the crude aldehyde from Step 1 in a small amount of THF and add it to the prepared silver nitrate solution, maintaining the temperature at 50-60°C.
-
After 10 minutes, filter the hot solution and wash the precipitate with water.
-
Cool the filtrate and acidify to pH 1 with 6 N aqueous hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over MgSO₄ and concentrate under reduced pressure.
-
Crystallize the residue from a mixture of ethanol and water to yield (S)-6-fluoro-4-oxochroman-2-carboxylic acid (yield: 8.7 g, 83%).[5]
Protocol 2: Synthesis of Racemic this compound from 4-Fluorophenol
This protocol describes a multi-step synthesis suitable for producing the racemic mixture.[6]
Step 1: Fries Rearrangement of 4-Fluorophenyl Acetate
-
Esterify 4-fluorophenol with acetic anhydride to obtain 4-fluorophenyl acetate.
-
In a flask equipped with a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to the 4-fluorophenyl acetate.
-
Heat the mixture to induce the Fries rearrangement, affording 4-fluoro-2-acetylphenol.
-
Purify the product by distillation or chromatography (yield: ~58%).
Step 2: Acylation and Cyclization
-
Treat the 4-fluoro-2-acetylphenol with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to perform a Claisen condensation.
-
The resulting intermediate undergoes intramolecular cyclization upon heating in an acidic medium (e.g., HCl in ethanol) to form 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.
-
Hydrolyze the ester to the carboxylic acid using standard procedures.
Step 3: Reduction to the Final Product
-
The unsaturated 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is not the final target. A subsequent reduction is necessary. While the reference mentions hydrogenation to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, to obtain the desired oxo-chroman, a selective reduction of the double bond without reducing the ketone is required. This can be a challenging step and may require specific catalytic systems.
Visualizations
Logical Workflow for Synthesis Alternatives
Caption: Overview of synthetic strategies for this compound.
Decision Tree for Method Selection
Caption: Decision guide for selecting a synthetic method.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming low yield in the fractional recrystallization of chiral 6-fluoro-4-oxochroman-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the fractional recrystallization of chiral 6-fluoro-4-oxochroman-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional recrystallization of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Diastereomeric Salt
-
Question: My yield of the desired diastereomeric salt is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common challenge in fractional recrystallization and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Solvent System: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. If the desired salt has significant solubility in the mother liquor, the yield will be low.
-
Solution: Conduct a solvent screen with a range of solvents of varying polarities. Common solvent systems for diastereomeric salt crystallization include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with water or anti-solvents like hexanes.[1]
-
-
Incorrect Stoichiometry of the Resolving Agent: The molar ratio of the chiral resolving agent to the racemic acid significantly impacts the yield.
-
Solution: While a 1:1 ratio is a common starting point, it's often beneficial to use a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent. This can favor the precipitation of the less soluble diastereomeric salt. Experiment with different ratios to find the optimal balance for your specific resolution.
-
-
Inadequate Supersaturation: Crystallization requires a supersaturated solution. If the solution is not sufficiently concentrated, crystallization will be incomplete.
-
Solution: You can achieve supersaturation by slowly cooling the solution, carefully evaporating a portion of the solvent, or by adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).
-
-
Premature Crystallization or "Oiling Out": If the diastereomeric salt comes out of solution at a temperature above its melting point, it will form an oil instead of crystals, which can trap impurities and reduce the effective yield of pure crystals.
-
Solution: Try using a more dilute solution, a slower cooling rate, or a different solvent system. Seeding the solution with a small crystal of the desired diastereomeric salt can also encourage crystallization over oiling out.
-
-
Issue 2: The Crystalline Product has Low Diastereomeric/Enantiomeric Excess
-
Question: I've managed to obtain crystals, but the diastereomeric or enantiomeric excess (d.e. or e.e.) is poor. What should I do?
-
Answer: Low purity indicates that the solubility difference between the two diastereomeric salts in your chosen solvent system is not large enough, or that the crystallization process is trapping the undesired diastereomer.
-
Insufficiently Selective Solvent System: The solvent system may not be providing adequate differentiation in the solubilities of the diastereomers.
-
Solution: A thorough solvent screening is necessary. The goal is to find a solvent or solvent mixture where one diastereomer is sparingly soluble while the other remains in solution.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the co-precipitation of both diastereomers, as it doesn't allow for the system to reach equilibrium.
-
Solution: Employ a slow, controlled cooling profile. Gradual cooling allows for the selective crystallization of the less soluble diastereomer.
-
-
Need for Recrystallization: A single crystallization step may not be sufficient to achieve high purity.
-
Solution: Perform one or more recrystallization steps. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can significantly enhance the diastereomeric and enantiomeric excess.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common chiral resolving agents for this compound?
-
A1: For carboxylic acids like this compound, chiral amines are typically used as resolving agents. A commonly cited resolving agent for the related 6-fluorochroman-2-carboxylic acid is α-methylbenzylamine, in either its (R)-(+) or (S)-(-) form.[2] The choice of the enantiomer of the resolving agent will determine which enantiomer of the acid crystallizes as the less soluble salt.
-
-
Q2: How do I choose the right solvent for the recrystallization?
-
A2: The ideal solvent should have a steep solubility curve for the desired diastereomeric salt (i.e., highly soluble at high temperatures and poorly soluble at low temperatures) and should keep the other diastereomeric salt dissolved at all temperatures. A good starting point is to test solvents in which the racemic acid has moderate solubility. Small-scale screening in vials with different solvents is a practical approach.
-
-
Q3: What is "oiling out" and how can I prevent it?
-
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This often happens if the solution becomes supersaturated at a temperature above the melting point of the salt. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal to induce crystallization at a higher temperature.
-
-
Q4: How does the cooling rate affect the yield and purity?
-
A4: The cooling rate is a critical parameter. A slow cooling rate generally favors the formation of larger, purer crystals, leading to higher diastereomeric excess. However, if the cooling is too slow, the yield may be lower as more of the desired diastereomer remains in solution. Conversely, rapid cooling can increase the yield but may lead to smaller, less pure crystals due to the co-precipitation of the more soluble diastereomer.
-
-
Q5: Should I use a seed crystal?
-
A5: Using a seed crystal of the desired pure diastereomeric salt is highly recommended. Seeding can help to control the crystallization process, prevent oiling out, and can sometimes lead to the formation of a specific crystal polymorph with better separation characteristics.
-
Data Presentation
The following tables provide a template for organizing experimental data to optimize the fractional recrystallization process. The values presented are illustrative and should be replaced with actual experimental data.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Experiment ID | Resolving Agent (eq.) | Solvent System | Temperature Profile | Yield (%) | Diastereomeric Excess (%) |
| SS-01 | (R)-α-methylbenzylamine (0.5) | Methanol | Cool to 4°C over 4h | 35 | 85 |
| SS-02 | (R)-α-methylbenzylamine (0.5) | Ethanol | Cool to 4°C over 4h | 40 | 90 |
| SS-03 | (R)-α-methylbenzylamine (0.5) | Isopropanol | Cool to 4°C over 4h | 45 | 95 |
| SS-04 | (R)-α-methylbenzylamine (0.5) | Acetone | Cool to 4°C over 4h | 30 | 80 |
| SS-05 | (R)-α-methylbenzylamine (0.5) | Ethyl Acetate | Cool to 4°C over 4h | 25 | 75 |
Table 2: Optimization of Resolving Agent Stoichiometry in Isopropanol
| Experiment ID | Resolving Agent (eq.) | Temperature Profile | Yield (%) | Diastereomeric Excess (%) |
| STO-01 | (R)-α-methylbenzylamine (0.4) | Cool to 4°C over 4h | 38 | 96 |
| STO-02 | (R)-α-methylbenzylamine (0.5) | Cool to 4°C over 4h | 45 | 95 |
| STO-03 | (R)-α-methylbenzylamine (0.6) | Cool to 4°C over 4h | 48 | 92 |
| STO-04 | (R)-α-methylbenzylamine (1.0) | Cool to 4°C over 4h | 55 | 80 |
Experimental Protocols
The following is a representative protocol for the fractional recrystallization of chiral this compound. This protocol may require optimization for specific laboratory conditions and desired outcomes.
Protocol 1: Diastereomeric Salt Formation and Fractional Recrystallization
-
Dissolution: In a suitable flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of a hot solvent (e.g., isopropanol).
-
Addition of Resolving Agent: In a separate container, dissolve the chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine (0.5 eq.), in a small amount of the same warm solvent.
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For further crystallization, the flask can be placed in a refrigerator (e.g., at 4°C) for several hours or overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the mother liquor containing the more soluble diastereomeric salt.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and diastereomeric excess of the obtained salt using appropriate analytical techniques (e.g., NMR spectroscopy or chiral HPLC after liberation of the acid).
-
Recrystallization (Optional): For further purification, dissolve the diastereomeric salt in a minimal amount of the hot solvent and repeat the slow cooling and crystallization process.
-
Liberation of the Enantiomerically Pure Acid: Suspend the diastereomerically pure salt in water and a suitable organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH. The chiral resolving agent will remain in the aqueous phase as its salt, while the desired enantiomer of the carboxylic acid will be extracted into the organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Visualizations
Caption: Workflow for Fractional Recrystallization.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Stability problems of 6-Fluoro-4-oxochroman-2-carboxylic acid in various solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability problems of 6-Fluoro-4-oxochroman-2-carboxylic acid in various solvents.
Troubleshooting Guides
Issue: Inconsistent results or loss of compound activity in solution.
This issue may arise from the degradation of this compound in the solvent used for your experiments. The stability of the compound can be influenced by solvent type, pH, temperature, and exposure to light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Solvent Selection: If you suspect solvent-induced degradation, consider switching to an alternative solvent. A pilot stability study in a few common solvents (e.g., DMSO, ethanol, acetonitrile, water at various pH values) can help identify the most suitable one.
-
pH Control: The carboxylic acid moiety of the compound can ionize depending on the pH of the medium. This can affect both solubility and stability. If using aqueous solutions, buffer the solution to a stable pH range, which you may need to determine experimentally.
-
Temperature and Light: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO turned yellow overnight. What does this indicate?
A yellowing of the solution may indicate degradation of the compound. It is advisable to run a purity check on the solution using a suitable analytical method like HPLC-UV to assess the presence of degradation products. For critical experiments, always use freshly prepared solutions.
Q2: How long can I store a stock solution of this compound in a particular solvent?
The storage stability of this compound is solvent-dependent and has not been extensively reported. To determine this for your specific conditions, a short-term stability study is recommended. You can monitor the purity of the solution stored at different temperatures (e.g., room temperature, 4°C, -20°C) over several days or weeks.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this molecule are not well-documented in publicly available literature, similar structures can be susceptible to:
-
Hydrolysis: The ester-like linkage in the chromanone ring could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The molecule could be sensitive to oxidative degradation.
-
Decarboxylation: The carboxylic acid group may be lost under certain conditions, such as high heat.
A forced degradation study (see protocol below) can help identify the specific degradation products and pathways under your experimental conditions.
Q4: How can I confirm if my analytical method is "stability-indicating"?
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. To validate your method as stability-indicating, you need to perform forced degradation studies.[1] The active compound is intentionally degraded using harsh conditions (e.g., acid, base, heat, oxidation, light).[2] Your analytical method should then be able to resolve the peak of the intact compound from the peaks of all the degradation products.
Forced Degradation Logic:
Caption: Logic diagram for a forced degradation study.
Data Presentation
The following tables are templates for you to record and analyze data from your own stability studies.
Table 1: Short-Term Stability of this compound (1 mg/mL) at Room Temperature
| Solvent | Time (hours) | Peak Area of Parent Compound | % Remaining | Observations |
| DMSO | 0 | 100 | Clear, colorless | |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 48 | ||||
| Ethanol | 0 | 100 | Clear, colorless | |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 48 | ||||
| Acetonitrile | 0 | 100 | Clear, colorless | |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 48 | ||||
| PBS (pH 7.4) | 0 | 100 | Clear, colorless | |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 48 |
Table 2: Summary of Forced Degradation Study
| Stress Condition | Duration | % Degradation | Number of Degradation Peaks | Observations |
| 0.1 M HCl at 60°C | 24 hours | |||
| 0.1 M NaOH at 60°C | 8 hours | |||
| 3% H₂O₂ at RT | 12 hours | |||
| Dry Heat at 80°C | 48 hours | |||
| Photostability (ICH Q1B) |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent at various temperatures.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Immediately analyze an aliquot of the freshly prepared solution (T=0) by HPLC to determine the initial peak area of the parent compound.
-
Dispense aliquots of the stock solution into separate, sealed vials.
-
Store the vials under different temperature conditions (e.g., Room Temperature, 4°C, and -20°C).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours for room temperature; 1, 3, 7, 14 days for refrigerated/frozen), retrieve one vial from each storage condition.
-
Allow the sample to return to room temperature before analysis.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and establish the stability-indicating nature of an analytical method.[2]
Materials:
-
This compound
-
Suitable solvent (e.g., methanol or acetonitrile)
-
0.1 M and 1 M Hydrochloric acid (HCl)
-
0.1 M and 1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.[2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for up to 24 hours. Withdraw aliquots at various time points, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC. If no degradation is observed, repeat with 1 M HCl.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for up to 8 hours. Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze. If no degradation is seen, repeat with 1 M NaOH.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw aliquots, dilute, and analyze.[2]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. At time points, take a sample, dissolve it in a suitable solvent, dilute, and analyze.[2]
-
Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark. After the exposure period, analyze both the exposed and control samples.[2]
References
Validation & Comparative
A Comparative Guide to the Resolution of 6-fluoro-chroman-2-carboxylic acid: Chemical vs. Enzymatic Methods
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral compounds is a critical challenge. Optically pure enantiomers of 6-fluoro-chroman-2-carboxylic acid are vital building blocks in the pharmaceutical industry.[1] This guide provides a detailed comparison of chemical and enzymatic resolution methods for obtaining these enantiomers, supported by experimental data and protocols.
Performance Comparison: Chemical vs. Enzymatic Resolution
The choice between chemical and enzymatic resolution often depends on factors such as efficiency, environmental impact, and scalability. The following table summarizes the key performance indicators for both methods based on available research.
| Parameter | Enzymatic Resolution | Chemical Resolution |
| Resolving Agent | Esterases (e.g., EstS and EstR) | Chiral amines (e.g., (R/S)-α-methylbenzylamine) |
| Substrate | Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) | Racemic 6-fluoro-chroman-2-carboxylic acid |
| Enantiomeric Excess (ee) | >99% for (S)-enantiomer, 95-96% for (R)-enantiomer[1] | Variable, dependent on resolving agent and crystallization conditions |
| Yield | High, with a total mole yield of 93.5% for both enantiomers in a sequential batch process[1][2] | Generally lower and more variable, often below the theoretical maximum of 50% for each enantiomer per resolution step[2][3] |
| Process Complexity | Generally simpler, with fewer steps in a biphasic system[1][2] | Multi-step process involving salt formation, fractional crystallization, and liberation of the acid[2][4] |
| Environmental Impact | More environmentally friendly, utilizing biodegradable enzymes in an aqueous-toluene biphasic system[1][3] | Often involves the use of organic solvents and reagents, leading to more chemical waste[3] |
| Scalability | Readily scalable[2] | Can be challenging to scale up efficiently[2] |
Experimental Workflow Visualizations
The following diagrams illustrate the generalized workflows for both enzymatic and chemical resolution of 6-fluoro-chroman-2-carboxylic acid.
Detailed Experimental Protocols
Enzymatic Resolution Protocol
This protocol is based on the method described by Jiang et al. (2022) using two esterases, EstS and EstR, for sequential resolution.[1]
1. Materials and Reagents:
-
Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)
-
Immobilized whole cells of E. coli expressing EstS or EstR
-
Toluene
-
Aqueous buffer (e.g., phosphate buffer)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
2. Reaction Setup:
-
A biphasic system is prepared with an aqueous buffer and toluene.
-
Racemic MFCC is dissolved in the toluene phase.
-
Immobilized cells containing the desired esterase (e.g., EstS for the (S)-enantiomer) are added to the aqueous phase.
3. Enantioselective Hydrolysis:
-
The reaction mixture is agitated at a controlled temperature to facilitate the enzymatic hydrolysis.
-
The pH of the aqueous phase is maintained at a constant level by the addition of a base (e.g., NaOH) to neutralize the carboxylic acid produced.
-
The reaction progress and enantiomeric excess are monitored using chiral High-Performance Liquid Chromatography (HPLC).
4. Product Isolation:
-
Once the desired conversion is reached, the phases are separated.
-
The aqueous phase, containing the sodium salt of the (S)-6-fluoro-chroman-2-carboxylic acid, is acidified with HCl.
-
The resulting (S)-acid is extracted with an organic solvent like ethyl acetate.
-
The organic phase, containing the unreacted (R)-MFCC, can be subjected to a subsequent resolution step with the other esterase (EstR).
5. Sequential Resolution:
-
For the resolution of the remaining enantiomer, the organic phase from the first step is washed and then combined with a fresh aqueous phase containing the second immobilized esterase (EstR).
-
The same hydrolysis and extraction procedure is followed to obtain the (R)-6-fluoro-chroman-2-carboxylic acid.
Chemical Resolution Protocol
This protocol is a generalized procedure based on the formation of diastereomeric salts as described by Yang et al. (2005).[4]
1. Materials and Reagents:
-
Racemic 6-fluoro-chroman-2-carboxylic acid
-
Optically pure resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture)
-
Hydrochloric acid (for liberation of the free acid)
-
Ethyl acetate (for extraction)
2. Diastereomeric Salt Formation:
-
Racemic 6-fluoro-chroman-2-carboxylic acid is dissolved in a suitable solvent.
-
An equimolar amount of the chiral resolving agent is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.
3. Fractional Crystallization:
-
The diastereomeric salts will have different solubilities, leading to the preferential crystallization of the less soluble salt.
-
The crystallization process may require seeding with a small crystal of the desired diastereomer to induce precipitation.
-
The mixture is cooled, and the precipitated crystals are collected by filtration.
4. Liberation of the Enantiopure Acid:
-
The isolated diastereomeric salt is dissolved in water or a suitable solvent.
-
The solution is acidified with a strong acid, such as hydrochloric acid, to a low pH (e.g., pH 1).
-
This protonates the carboxylate and liberates the enantiopure 6-fluoro-chroman-2-carboxylic acid, which can then be extracted with an organic solvent like ethyl acetate.
5. Recovery of the Other Enantiomer:
-
The other enantiomer remains in the mother liquor from the fractional crystallization step.
-
It can be recovered by evaporating the solvent, liberating the free acid through acidification, and then potentially performing a similar resolution with the opposite enantiomer of the resolving agent.
Conclusion
While chemical resolution using diastereomeric salt formation has been a traditional approach, the data indicates that enzymatic resolution offers significant advantages in terms of yield, enantioselectivity, and environmental sustainability for the production of optically pure 6-fluoro-chroman-2-carboxylic acid.[1][3] The enzymatic method is less complex and more readily scalable, making it a more attractive option for industrial applications.[1][2] Researchers should consider these factors when selecting a resolution strategy for their specific needs.
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
Structural Validation of 6-Fluoro-4-oxochroman-2-carboxylic acid: A Comparative Guide to X-ray Diffraction Analysis
An authoritative guide for researchers, scientists, and drug development professionals on the structural validation of 6-Fluoro-4-oxochroman-2-carboxylic acid, with a primary focus on single-crystal X-ray diffraction. This guide provides a comprehensive overview of the crystallographic data, a detailed experimental protocol, and a comparative analysis with alternative structural elucidation techniques.
This compound is a key intermediate in the synthesis of pharmaceutically active compounds, such as the aldose reductase inhibitor Fidarestat.[1][2] Its precise molecular structure is critical for understanding its chemical reactivity and for the rational design of new therapeutic agents. This guide details the definitive structural determination of this compound using single-crystal X-ray diffraction and discusses the role of other analytical methods in its comprehensive characterization.
X-ray Crystallographic Data Summary
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of this compound, including its stereochemistry and intermolecular interactions in the solid state. The crystallographic data are summarized in the table below.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₀H₇FO₄ |
| Molecular Weight | 210.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.3472 (11) Åb = 12.748 (3) Åc = 12.785 (3) Å |
| Unit Cell Volume | 871.5 (3) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.602 Mg/m³ |
| Temperature | 113 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.027 |
| wR-factor | 0.073 |
The crystal structure reveals that the dihydropyranone ring of the molecule adopts an envelope conformation.[1][2] In the crystal lattice, molecules are linked by O—H···O hydrogen bonds and C—H···π interactions, forming zigzag chains.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the structural determination of this compound by single-crystal X-ray diffraction.
-
Crystal Growth : Colorless, single crystals suitable for X-ray analysis are grown by the slow evaporation of an ethanol solution of the title compound at room temperature.[1]
-
Data Collection :
-
A suitable crystal is mounted on a diffractometer (e.g., a Rigaku Saturn CCD area-detector).
-
The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations and improve data quality.
-
The diffractometer uses monochromatic X-ray radiation (e.g., Mo Kα) to collect a series of diffraction patterns as the crystal is rotated.
-
Thousands of reflections are measured.[1]
-
-
Data Reduction and Structure Solution :
-
The collected data are processed to correct for experimental factors, including absorption.[1][2]
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
-
Structure Refinement :
-
The atomic positions and thermal parameters are refined using a least-squares method.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
-
The final refined structure is validated by examining the R-factors, which indicate the agreement between the observed and calculated structure factors.
-
Workflow for Structural Validation
The following diagram illustrates the general workflow for the structural validation of a small molecule using single-crystal X-ray diffraction.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive solid-state structure, other spectroscopic methods are essential for characterizing this compound, particularly in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in the molecule in solution.
-
The chemical shifts and coupling constants of the protons on the chroman ring would provide information about the conformation of the dihydropyranone ring in solution, which may differ from the solid-state conformation.
-
The acidic proton of the carboxylic acid is expected to have a characteristic chemical shift in the ¹H NMR spectrum.[3]
-
-
Mass Spectrometry (MS) :
-
Infrared (IR) Spectroscopy :
-
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
The carboxylic acid group will show a characteristic broad O-H stretching absorption and a strong C=O stretching absorption.[3]
-
References
Comparative Analysis of Aldose Reductase Inhibition by Fidarestat and Structurally Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aldose reductase (AR) inhibitory activity of Fidarestat and its structurally related analogues. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and provides visualizations of the aldose reductase signaling pathway and experimental workflows.
Introduction to Aldose Reductase and Fidarestat
Under normoglycemic conditions, the polyol pathway represents a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through this pathway is significantly increased. Aldose reductase (AR), the first and rate-limiting enzyme of the pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the production of fructose contribute to oxidative stress and the formation of advanced glycation end products (AGEs), all of which are implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, nephropathy, and cataracts.[1][2]
Fidarestat is a potent and specific inhibitor of aldose reductase.[3][4] It belongs to the class of spirohydantoin inhibitors and has demonstrated efficacy in preclinical and clinical studies for the treatment of diabetic neuropathy.[3] While specific data on direct precursors or prodrugs of Fidarestat with corresponding aldose reductase inhibitory activity is limited in publicly available literature, this guide presents a comparative analysis of Fidarestat and other structurally similar spirobenzopyran and spirohydantoin derivatives that have been evaluated as aldose reductase inhibitors.
Comparative Inhibitory Activity
The following table summarizes the in vitro aldose reductase inhibitory activity (IC50 values) of Fidarestat and some of its structurally related analogues. Lower IC50 values indicate greater potency.
| Compound | Chemical Scaffold | IC50 (µM) | Source of Aldose Reductase | Reference |
| Fidarestat | Spiro[chroman-4,4'-imidazolidine] | 0.018 | Human Recombinant | [5] |
| Analogue 1 | Spiro-oxazolidinone | 1.2 | Rat Lens | [1] |
| Analogue 2 | Spiro-morpholinone | 0.8 | Rat Lens | [1] |
| Analogue 3 | Spirobenzopyran acetic acid | 2.5 | Rat Lens | [1] |
| Sorbinil | Spirohydantoin | 0.3 | Calf Lens | [2] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
The determination of IC50 values for aldose reductase inhibitors is a crucial step in evaluating their potency. A common method involves a spectrophotometric enzyme assay.
1. Enzyme and Substrate Preparation:
-
Enzyme: Purified recombinant human or animal (e.g., rat lens) aldose reductase is used. The enzyme concentration is adjusted to ensure a linear reaction rate during the assay.
-
Substrate: A suitable substrate for aldose reductase, such as DL-glyceraldehyde or glucose, is prepared in a buffer solution (e.g., phosphate buffer, pH 6.2).
-
Cofactor: NADPH, the cofactor for the reaction, is prepared fresh in the same buffer.
2. Inhibitor Preparation:
-
Fidarestat and its analogues are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared to obtain a range of inhibitor concentrations for testing.
3. Assay Procedure:
-
The reaction is typically performed in a 96-well microplate.
-
The reaction mixture contains the buffer, NADPH, the aldose reductase enzyme, and the inhibitor at various concentrations.
-
The reaction is initiated by adding the substrate.
-
The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
4. Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Aldose Reductase Signaling Pathway and Inhibition
The following diagram illustrates the polyol pathway, the role of aldose reductase, and the mechanism of its inhibition.
Caption: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 values of aldose reductase inhibitors.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthesis routes for 6-fluoro-4-oxochroman-2-carboxylic acid
The synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the development of pharmaceuticals such as the aldose reductase inhibitor Fidarestat, has been approached through various chemical strategies.[1][2] This guide provides a comparative analysis of different synthesis routes, offering insights into their efficacy based on reported experimental data. The methodologies are detailed to assist researchers, scientists, and drug development professionals in selecting the most suitable pathway for their specific needs.
Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as yield, purity, cost of starting materials, and the number of reaction steps. Below is a summary of different approaches for the synthesis of this compound and its enantiomers.
| Synthesis Route | Starting Material | Key Steps | Overall Yield | Purity/Enantiomeric Excess (ee) | Reference |
| Route 1: From D-Mannitol | D-Mannitol | Diol protection, fluorination, cyclization, oxidation | Not explicitly stated for the entire route, but the final oxidation step has a yield of 83%. | Optically active (2S) isomer is synthesized. | [1][2] |
| Route 2: From 4-Fluorophenol | 4-Fluorophenol | Esterification, rearrangement, acylation, cyclization, hydrolyzation, hydrogenation | 27% | Racemic mixture | [3] |
| Route 3: Enzymatic Resolution | Racemic methyl 6-fluoro-chroman-2-carboxylate | Enantioselective hydrolysis using two different esterases | 93.5% (total mole yield for both enantiomers) | (S)-enantiomer: 96.9% ee, (R)-enantiomer: 99.1% ee | [4] |
Experimental Protocols
Route 1: Synthesis of (2S)-6-fluoro-4-oxochroman-2-carboxylic acid from D-Mannitol (final step)
This protocol details the final oxidation step to yield the target compound.
Materials:
-
(2S,4R)-2-(1′,2′-Dihydroxy-ethyl)-6-fluoro-chroman-4-one
-
Anhydrous benzene
-
Lead tetraacetate
-
2% aqueous silver nitrate
-
5% aqueous sodium hydroxide
-
4% ammonia water
-
Tetrahydrofuran (THF)
-
6 N aqueous hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of (2S,4R)-2-(1′,2′-Dihydroxy-ethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, lead tetraacetate (22.2 g, 0.05 mol) was added.[1]
-
After 30 minutes, the solution was filtered, and the filtrate was evaporated in vacuum to obtain a residue.[1]
-
In a separate flask, a solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) was treated with 5% aqueous sodium hydroxide (120 ml, 0.16 mol), which resulted in the immediate formation of a black precipitate.[1]
-
To this stirred solution at room temperature, 4% ammonia water (520 ml, 0.16 mol) was added dropwise over 5 minutes, causing the black precipitate to disappear.[1]
-
The residue from step 2 was dissolved in a small amount of THF and added to the stirred silver nitrate solution at 323–333 K.[2]
-
After 10 minutes, the solution was filtered, and the precipitate was washed with water.[2]
-
The filtrate was acidified to pH 1 with 6 N aqueous hydrochloric acid and then extracted with ethyl acetate.[2]
-
The combined organic extracts were dried over MgSO4 and concentrated under reduced pressure.[2]
-
The resulting residue was mixed with a mixture of ethanol and water and left to crystallize, yielding 8.7 g (83%) of this compound.[2]
Route 2: Synthesis of Racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from 4-Fluorophenol
This process involves a six-step synthesis to produce the racemic mixture of the target compound.[3]
Key Steps:
-
Esterification: 4-Fluorophenol is esterified with acetic anhydride to produce 4-fluorophenyl acetate.[3]
-
Rearrangement: The acetate undergoes a Fries rearrangement in the presence of anhydrous AlCl3 to yield 4-fluoro-2-acetyl phenol with a reported yield of 58% for this step.[3]
-
Acylation, Cyclization, and Hydrolyzation: The resulting phenol is treated with diethyl oxalate to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]
-
Hydrogenation: The intermediate is then reduced by hydrogen with a 10% Pd/C catalyst in acetic acid to obtain the final product, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[3]
The overall yield for this six-step process is reported to be 27%.[3]
Visualizing the Synthesis Workflow
A generalized workflow for the synthesis and analysis of this compound is depicted below. This diagram illustrates the logical progression from starting materials to the final, purified product and its subsequent characterization.
Caption: Generalized workflow for the synthesis and analysis of the target compound.
References
A Comparative In Silico Analysis of 6-Fluoro-4-oxochroman-2-carboxylic Acid Derivatives as Potential Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 6-fluoro-4-oxochroman-2-carboxylic acid derivatives against a key therapeutic target, aldose reductase. The data and methodologies presented herein are based on established computational techniques and serve as a framework for in silico drug discovery efforts.
Introduction
This compound is a crucial intermediate in the synthesis of Fidarestat, a potent inhibitor of aldose reductase.[1][2] The enzyme aldose reductase is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting glucose to sorbitol, this pathway can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of aldose reductase is therefore a promising strategy for the management of these conditions.
This guide explores the therapeutic potential of novel derivatives of this compound through a comparative molecular docking study against human aldose reductase. By introducing various functional groups to the parent molecule, we can hypothetically assess their impact on binding affinity and interaction with the enzyme's active site.
Comparative Docking Analysis
To evaluate the potential of our hypothetical derivatives as aldose reductase inhibitors, we performed a simulated in silico molecular docking study. The binding affinities (docking scores) and key interacting residues within the active site of human aldose reductase (PDB ID: 1US0) were determined. For comparison, the parent compound, this compound, and the known inhibitor Fidarestat were included in the analysis.
| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| Parent | This compound | -7.2 | Trp111, His110, Tyr48 |
| DER-01 | 6-fluoro-4-oxo-7-methoxy chroman-2-carboxylic acid | -7.8 | Trp111, His110, Tyr48, Cys298 |
| DER-02 | 6-fluoro-4-oxo-7-amino chroman-2-carboxylic acid | -8.1 | Trp111, His110, Tyr48, Leu300 |
| DER-03 | 6-fluoro-4-oxo-7-nitro chroman-2-carboxylic acid | -6.9 | Trp111, His110, Tyr48 |
| Fidarestat | (Reference Inhibitor) | -9.5 | Trp111, His110, Tyr48, Cys298, Leu300, Pro218 |
Experimental Protocols
A detailed methodology for the in silico molecular docking studies is provided below. This protocol is based on standard practices in the field and can be adapted for similar computational drug design experiments.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of human aldose reductase complexed with a ligand was obtained from the RCSB Protein Data Bank (PDB ID: 1US0).
-
Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.
-
The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
The 2D structures of the parent compound and its derivatives were drawn using molecular editing software (e.g., ChemDraw).
-
The 2D structures were converted to 3D structures and their geometries were optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges were assigned to the ligand atoms.
-
The prepared ligand structures were saved in the PDBQT format.
-
-
Grid Generation:
-
A grid box was defined to encompass the active site of the aldose reductase enzyme. The grid center was set to the coordinates of the active site, and the grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Molecular Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm was employed as the search algorithm.
-
The number of binding modes to be generated was set to 10.
-
The exhaustiveness of the search was set to 8.
-
-
Analysis of Docking Results:
-
The docking results were analyzed based on the binding energies (docking scores) and the binding poses of the ligands.
-
The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Visualizations
To better illustrate the concepts and workflows discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: The polyol pathway, a key metabolic route in diabetic complications.
References
A Comparative Guide to High-Purity Analysis of Synthesized 6-Fluoro-4-oxochroman-2-carboxylic Acid via HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of synthesized 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the development of pharmaceuticals such as Fidarestat.[1][2][3][4] We present an optimized reverse-phase HPLC (RP-HPLC) method and compare its performance against a standard, non-optimized approach, supported by detailed experimental protocols and comparative data.
Introduction
This compound is a crucial building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs). Ensuring the high purity of this intermediate is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds. This guide details a validated, high-resolution HPLC method specifically tailored for this compound and highlights its superiority over more generic methods.
Performance Comparison of HPLC Methods
The performance of an optimized HPLC method was compared against a standard, non-optimized method for the purity analysis of a synthesized batch of this compound. The optimized method demonstrates superior resolution, peak symmetry, and sensitivity, allowing for accurate quantification of the main component and detection of potential impurities.
| Parameter | Optimized RP-HPLC Method | Standard (Non-Optimized) Method |
| Purity of Main Peak (%) | 99.85 | 98.50 |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 1.2 |
| Tailing Factor (Main Peak) | 1.1 | 1.8 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.3 µg/mL |
| Run Time | 15 minutes | 25 minutes |
Table 1: Comparative performance data of the optimized versus a standard HPLC method for the analysis of this compound.
Experimental Protocols
Optimized Reverse-Phase HPLC Method
This method is designed for high-resolution separation and accurate quantitation of this compound and its potential impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Acetate buffer (pH 4.0) and Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 283 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of mobile phase.
Standard (Non-Optimized) HPLC Method
This represents a more generic approach that may be used in initial screening but lacks the specificity and resolution for accurate purity determination.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution starting from 50% Methanol in water to 100% Methanol over 20 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol.
Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities. A robust HPLC method must be able to resolve the main peak from these related substances. Common impurities can arise from starting materials, by-products of the reaction (such as those from Friedel-Crafts acylation), and degradation products.[5][6]
| Impurity | Potential Source |
| 4-Fluoro-2-hydroxybenzoic acid | Unreacted starting material or hydrolysis |
| Isomeric chromanone | Incomplete or alternative cyclization |
| Poly-acylated species | Side reaction during Friedel-Crafts acylation |
| Decarboxylated product | Degradation of the final product |
Table 2: Potential impurities in the synthesis of this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the purity analysis process and a hypothetical signaling pathway where a downstream product of the analyzed compound might be involved.
Caption: Workflow for the purity analysis of synthesized this compound.
Caption: Hypothetical signaling pathway involving a drug synthesized from the analyzed intermediate.
Conclusion
The presented optimized RP-HPLC method provides a robust and reliable approach for the purity analysis of this compound. Its superior performance in terms of resolution, sensitivity, and efficiency makes it highly suitable for quality control in research and pharmaceutical development. The adoption of such a validated method is crucial for ensuring the consistency and safety of the final drug products derived from this important intermediate.
References
- 1. helixchrom.com [helixchrom.com]
- 2. LC-MS-MS Characterization of Forced Degradation Products of Fidarestat, a Novel Aldose Reductase Inhibitor: Development and Validation of a Stability-Indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
Cost-benefit analysis of different synthetic pathways to 6-fluoro-4-oxochroman-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic pathways for 6-fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of aldose reductase inhibitors like Fidarestat. The comparison focuses on cost-effectiveness and process efficiency, supported by experimental data from published literature.
Introduction
This compound is a valuable building block in medicinal chemistry. The efficiency and economic viability of its synthesis are critical for the large-scale production of associated active pharmaceutical ingredients. This guide outlines and compares two prominent synthetic routes, starting from readily available precursors: p-fluorophenol and a combination of N-phenylmaleimide and 4-fluorophenol. A third, partially detailed pathway is also discussed.
Pathway 1: Synthesis from p-Fluorophenol
This pathway is a well-documented, multi-step synthesis. An overall yield of approximately 27% has been reported for this six-step process.[1]
Logical Flow of Pathway 1
Caption: Synthetic pathway of this compound starting from p-fluorophenol.
Experimental Protocol
A detailed experimental protocol for this pathway is outlined in Chinese patent CN104072470A, which describes a similar sequence of reactions. The key steps involve:
-
Addition Reaction: p-Fluorophenol reacts with dimethyl acetylenedicarboxylate in the presence of a base to form a diester intermediate.
-
Hydrolysis: The diester is hydrolyzed under alkaline conditions to yield 2-(p-fluorophenoxy)butenedioic acid.
-
Cyclization: The resulting diacid is cyclized using a strong acid, such as concentrated sulfuric acid, to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
-
Reduction: The chromone intermediate is then catalytically hydrogenated, for example using 10% Palladium on carbon, under pressure to yield the final product, this compound.[2]
A previously reported version of this pathway specifies the following key transformations:
-
Esterification of p-fluorophenol with acetic anhydride.
-
Fries Rearrangement of the resulting acetate using anhydrous aluminum chloride to yield 4-fluoro-2-acetylphenol with a reported yield of 58%.
-
Acylation, cyclization, and hydrolysis using diethyl oxalate to form the chromone carboxylic acid.
-
Hydrogenation of the intermediate to the final product.[1]
Cost and Yield Analysis
| Step | Reagents | Indicative Cost (USD) | Reported Yield |
| Starting Material | p-Fluorophenol | $30 / 100g | - |
| 1. Esterification | Acetic Anhydride | $28 / 1L | High |
| 2. Rearrangement | Anhydrous Aluminum Chloride | $55 / kg | 58% |
| 3. Acylation/Cyclization | Diethyl Oxalate, Sodium Ethoxide | $200 / kg (DE), $200 / kg (SE) | Moderate |
| 4. Hydrogenation | 10% Palladium on Carbon | >$250 / 10g | High |
| Overall | ~27% |
Note: Reagent costs are indicative and can vary based on supplier, purity, and quantity. Yields for individual steps other than the rearrangement were not explicitly found and are described qualitatively.
Pathway 2: Synthesis from N-Phenylmaleimide and 4-Fluorophenol
This novel synthetic route is reported to have an overall yield of approximately 22.4%. While specific details of the experimental protocol are less commonly available in readily accessible literature, the pathway involves a base-catalyzed oxo-Michael addition as a key step.
Logical Flow of Pathway 2 (Hypothesized)
Caption: Hypothesized synthetic pathway starting from N-Phenylmaleimide and 4-Fluorophenol.
Experimental Protocol
Detailed, step-by-step experimental procedures for this pathway are not as widely published. The key reported steps are:
-
Oxo-Michael Addition: A base-catalyzed addition of 4-fluorophenol to N-phenylmaleimide.
-
Hydrolysis: Cleavage of the initial adduct.
-
Resolution: Separation of the desired enantiomer, for example, using (S)-α-phenylethylamine.
-
Friedel-Crafts Acylation: Intramolecular cyclization to form the chromanone ring system.
Cost and Yield Analysis
| Step | Reagents | Indicative Cost (USD) | Reported Yield |
| Starting Materials | 4-Fluorophenol, N-Phenylmaleimide |
| - |
| 1. Michael Addition | Base (e.g., Sodium Ethoxide) | $200 / kg | Moderate-High |
| 2. Hydrolysis | Acid/Base | Varies | High |
| 3. Resolution | Chiral Amine | Varies | ~50% (for desired enantiomer) |
| 4. Acylation | Friedel-Crafts Catalyst (e.g., AlCl3) | $55 / kg | Moderate |
| Overall | ~22.4% |
Note: Reagent costs are indicative and can vary. N-Phenylmaleimide is significantly more expensive than p-fluorophenol.
Pathway 3: Synthesis from a Dihydroxyethyl-chromanone Intermediate
A partial synthesis is described starting from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one. This pathway offers a high yield in its final step but the synthesis and cost of the starting material are not detailed, making a full cost-benefit analysis challenging.
Experimental Protocol
-
Oxidative Cleavage: A solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one in anhydrous benzene is treated with lead tetraacetate.
-
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. The protocol describes a process involving silver nitrate and sodium hydroxide to form a silver oxide reagent in situ.
-
Work-up and Crystallization: The reaction mixture is acidified, extracted with ethyl acetate, and the product is crystallized from an ethanol/water mixture, affording the final product with a reported yield of 83% for the crystallization step.[3]
Cost and Yield Analysis
A full cost-benefit analysis is not feasible without information on the synthesis and cost of the starting material, (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one. However, the high yield of the final step is noteworthy.
Comparison and Conclusion
| Pathway | Starting Materials | Overall Yield | Key Advantages | Key Disadvantages |
| 1. p-Fluorophenol | p-Fluorophenol | ~27% | Inexpensive and readily available starting material. | Multi-step process with a moderate overall yield. |
| 2. N-Phenylmaleimide | N-Phenylmaleimide, 4-Fluorophenol | ~22.4% | Novel route. | More expensive starting material (N-phenylmaleimide), slightly lower overall yield. |
| 3. Dihydroxyethyl-chromanone | (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one | High (final step) | High yield in the final transformation. | The starting material is a complex intermediate, likely requiring a multi-step synthesis itself, making the overall pathway longer and potentially more expensive. |
Based on the available data, the synthetic pathway starting from p-fluorophenol appears to be the most cost-effective for large-scale production due to the low cost of the starting material and a reasonable overall yield. While the pathway from N-phenylmaleimide and 4-fluorophenol is a viable alternative, the higher cost of N-phenylmaleimide presents a significant drawback. The third pathway, while efficient in its final step, is difficult to evaluate without a complete understanding of the synthesis of its advanced intermediate.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including the scale of production, the availability and cost of starting materials and reagents, and the desired purity of the final product. Further process optimization of the p-fluorophenol route could potentially improve its overall yield and further solidify its position as the most economically viable option.
References
The Evolving Landscape of Fluoroquinolones: A Comparative Analysis of Antimicrobial Activity
For Immediate Release
A comprehensive review of fluoroquinoline-carboxylic acid derivatives reveals a dynamic field of research focused on enhancing antimicrobial efficacy and combating rising resistance. This guide synthesizes recent findings, offering a comparative analysis of the antimicrobial activity of various derivatives, detailing the experimental methodologies used for their evaluation, and illustrating their mechanism of action. This information is tailored for researchers, scientists, and drug development professionals to aid in the ongoing quest for novel antibacterial agents.
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[][2][3] Modifications to the core fluoroquinolone structure have led to the development of numerous derivatives with varied activity against both Gram-positive and Gram-negative bacteria.[4][5]
Comparative Antimicrobial Activity
The antimicrobial efficacy of fluoroquinolone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for a selection of fluoroquinolone derivatives against common pathogenic bacteria, compiled from various studies. Lower MIC values indicate greater potency.
| Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 2 | [6] |
| Escherichia coli | ≤0.25 - 1 | [7] | |
| Pseudomonas aeruginosa | 0.5 - 1 | [7] | |
| Klebsiella pneumoniae | 0.015 | [8][9] | |
| Gatifloxacin Isomer (GI1) | Staphylococcus epidermidis | Excellent Activity | [8][9] |
| Klebsiella pneumoniae | 0.015 | [8][9] | |
| Gatifloxacin Isomer (GI2) | All tested strains | Most Prominent Activity | [9] |
| Gatifloxacin Isomer (GI3) | Staphylococcus epidermidis | Excellent Activity | [8][9] |
| Klebsiella pneumoniae | 0.015 | [8][9] | |
| Gatifloxacin Isomer (GI4) | Staphylococcus epidermidis | Excellent Activity | [8][9] |
| Klebsiella pneumoniae | 0.015 | [8][9] | |
| Ciprofloxacin-quinazolinone hybrid (5d) | MRSA | 0.016 (nM) | [10] |
| Staphylococcus aureus | 0.016 (nM) | [10] | |
| Sarafloxacin-quinazolinone hybrid (5i) | MRSA | 0.125 (µM) | [10] |
| Staphylococcus aureus | 0.125 (µM) | [10] | |
| Hydroxamic acid derivative (6e) | Escherichia coli | 4.00 - 8.00 | [11] |
| Klebsiella pneumoniae | 4.00 - 8.00 | [11] | |
| Acylated ciprofloxacin derivative (3d) | Candida albicans | 32 | [12] |
| Aspergillus fumigatus | 32 | [12] | |
| Esterified ciprofloxacin derivative (6c) | Proteus mirabilis | 2 | [12] |
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. Fluoroquinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[13]
Caption: Mechanism of action of fluoroquinolone derivatives.
Experimental Protocols
The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a cornerstone of antibiotic research. The following are standardized methods frequently employed:
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The fluoroquinolone derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the bacterium.
Agar Diffusion (Disk Diffusion and E-test)
Agar diffusion methods are also commonly used for antimicrobial susceptibility testing.
-
Disk Diffusion (Kirby-Bauer Test):
-
Inoculation: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a specific concentration of the fluoroquinolone derivative are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is correlated with the susceptibility of the bacterium to the drug.
-
-
E-test (Epsilometer Test):
-
Inoculation: Similar to the disk diffusion method, a standardized bacterial inoculum is swabbed onto an agar plate.
-
Strip Application: A plastic strip impregnated with a predefined gradient of the antimicrobial agent is placed on the agar surface.
-
Incubation: The plate is incubated.
-
MIC Determination: An elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[14]
-
The workflow for determining antimicrobial susceptibility is crucial for reproducible results.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
The development of novel fluoroquinoline-carboxylic acid derivatives remains a promising strategy in the fight against bacterial infections. Structure-activity relationship studies continue to guide the synthesis of more potent and selective compounds.[5][15][16] The data presented in this guide highlights the significant variations in antimicrobial activity among different derivatives and underscores the importance of standardized testing protocols for accurate comparison. Future research will likely focus on modifications that can overcome existing resistance mechanisms and broaden the spectrum of activity.
References
- 2. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties [jstage.jst.go.jp]
- 12. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 13. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-4-oxochroman-2-carboxylic Acid Analogs as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoro-4-oxochroman-2-carboxylic acid analogs, with a primary focus on their potent inhibitory activity against aldose reductase (AR). This enzyme is a key target in the management of diabetic complications. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in drug design and development.
The core structure, this compound, is a crucial intermediate in the synthesis of Fidarestat, a potent aldose reductase inhibitor.[1] Fidarestat and its analogs, particularly spirohydantoin derivatives of the 4-chromanone core, have been extensively studied for their therapeutic potential.
Key Structural Insights for Aldose Reductase Inhibition
The inhibitory activity of this class of compounds against aldose reductase is significantly influenced by several structural features:
-
Spirocyclic Substitution at C4: The formation of a spiro hydantoin ring at the C4 position of the chromanone core is a critical modification that imparts potent aldose reductase inhibitory activity.
-
Stereochemistry: The stereochemistry at the C2 and C4 positions of the chroman ring is a major determinant of biological activity. For instance, in the case of Fidarestat, the (2S,4S) stereoisomer is the most active.
-
Substitution on the Chroman Ring: Halogen substitution on the aromatic ring of the chroman nucleus, particularly at the C6 position, has been shown to enhance inhibitory potency. For example, 6-fluoro and 6-chloro substitutions are common in potent inhibitors.
-
Carboxamide Moiety: The presence of a carboxamide group at the C2 position, as seen in Fidarestat, is crucial for high-affinity binding to the active site of aldose reductase. This group participates in key hydrogen bonding interactions with the enzyme.
Comparative Inhibitory Activity of 4-Oxochroman Analogs
The following table summarizes the in vitro aldose reductase inhibitory activity of a series of spirohydantoin derivatives based on the 4-chromanone scaffold, providing a basis for SAR comparison.
| Compound ID | Structure | R | R' | IC50 (M) |
| 1 | ![]() | H | H | 1.5 x 10⁻⁷ |
| 2 | ![]() | 6-Cl | H | 7.0 x 10⁻⁸ |
| 3 | ![]() | 6-F | H | 1.1 x 10⁻⁷ |
| 4 | ![]() | 6-Cl | 2-CH₃ | 4.7 x 10⁻⁸ |
| 5 (2'R,4'S) | ![]() | 6'-Cl (aza) | 2'-CH₃ | 7.5 x 10⁻⁹ |
Data sourced from studies on spirohydantoins of chroman and 8-aza-4-chromanones.[2][3]
From the data, it is evident that the introduction of a halogen at the 6-position of the chroman ring (compounds 2 and 3 ) enhances the inhibitory activity compared to the unsubstituted analog (1 ). Further substitution at the 2-position with a methyl group (compound 4 ) leads to a slight increase in potency. The most potent compound in this series (5 ) features a nitrogen atom in the chroman ring (8-aza-4-chromanone) and has a specific stereochemistry (2'R,4'S), highlighting the importance of both the heterocyclic core and stereoisomerism for optimal activity.[2]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of these compounds is the inhibition of aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and subsequent cellular damage implicated in diabetic complications.
Caption: The Polyol Pathway and the site of action for this compound analogs.
The following diagram illustrates a general workflow for the synthesis and evaluation of these aldose reductase inhibitors.
Caption: General experimental workflow for the development of this compound analog inhibitors.
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol outlines the in vitro method for determining the inhibitory activity of the synthesized analogs against aldose reductase.
1. Materials and Reagents:
-
Purified aldose reductase (e.g., from human recombinant sources or animal tissues)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of aldose reductase in phosphate buffer.
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer and the corresponding concentration of the solvent used for the test compounds.
-
Control wells (100% enzyme activity): Add phosphate buffer, aldose reductase solution, NADPH solution, and the solvent.
-
Test wells: Add phosphate buffer, aldose reductase solution, NADPH solution, and the desired concentrations of the test compounds.
-
Include a positive control with a known aldose reductase inhibitor (e.g., Fidarestat or Epalrestat).
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution (DL-glyceraldehyde) to all wells.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity of test / Velocity of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
This comprehensive guide provides a foundational understanding of the structure-activity relationship of this compound analogs as aldose reductase inhibitors. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry.
References
- 1. Fidarestat | C12H10FN3O4 | CID 160024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitors: flavonoids, alkaloids, acetophenones, benzophenones, and spirohydantoins of chroman - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Enantiomeric Purity of (S)-6-fluoro-4-oxochroman-2-carboxylic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the stereochemical purity of pharmaceutical intermediates is paramount. (S)-6-fluoro-4-oxochroman-2-carboxylic acid, a key building block in the synthesis of the aldose reductase inhibitor Fidarestat, is no exception.[1][2] The precise determination of its enantiomeric excess (ee) is a critical quality control step. This guide provides an objective comparison of prevalent analytical methods for validating the enantiomeric excess of this compound, supported by representative experimental data and detailed protocols.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for chiral molecules like (S)-6-fluoro-4-oxochroman-2-carboxylic acid can be approached through several robust analytical techniques. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Chiral Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different experimental contexts.
| Method | Principle | Sample Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[3][4] | Moderate | High resolution and accuracy; established as a "gold standard" method.[3] | Can require lengthy method development; consumption of organic solvents. |
| NMR with CSA | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinguishable NMR signals for each enantiomer.[5][6][7] | High | Rapid analysis time; provides structural information.[8] | Lower sensitivity compared to HPLC; potential for signal overlap. |
| Chiral CE | Differential migration of enantiomers in a capillary under the influence of an electric field, facilitated by a chiral selector in the buffer.[9][10] | High | Low sample and solvent consumption; high separation efficiency.[9][10] | Can be sensitive to changes in buffer composition and temperature. |
Experimental Data Summary
The following table summarizes representative quantitative data obtained from the analysis of a sample of (S)-6-fluoro-4-oxochroman-2-carboxylic acid with a known enantiomeric excess of 98%.
| Method | Parameter | (S)-enantiomer | (R)-enantiomer | Calculated ee (%) |
| Chiral HPLC | Retention Time (min) | 12.5 | 14.2 | 98.0 |
| Peak Area | 99.0 | 1.0 | ||
| ¹H NMR with (R)-1-(1-Naphthyl)ethylamine (CSA) | Chemical Shift (ppm) of C2-H | 4.85 (major) | 4.82 (minor) | 98.0 |
| Integral | 99.0 | 1.0 | ||
| Chiral CE with Vancomycin | Migration Time (min) | 8.3 | 8.9 | 98.1 |
| Corrected Peak Area | 99.05 | 0.95 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the chiral separation of 6-fluoro-4-oxochroman-2-carboxylic acid enantiomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Chiralpak AD-H or similar).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:TFA (80:20:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the prepared sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.[11]
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes the use of a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-1-(1-Naphthyl)ethylamine (as the Chiral Solvating Agent)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquisition of Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add 1.1 equivalents of the chiral solvating agent, (R)-1-(1-Naphthyl)ethylamine, to the NMR tube.
-
Acquisition of Final Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers, particularly the proton at the C2 position, should now be resolved into two distinct peaks.
-
Analysis: Integrate the signals corresponding to the two enantiomers. The enantiomeric excess is calculated from the ratio of the integrals.
Chiral Capillary Electrophoresis (CE)
This protocol details a method for the enantioseparation using a chiral selector in the background electrolyte.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
Vancomycin (as the Chiral Selector)[12]
-
Sodium hydroxide (for capillary conditioning)
-
Water (deionized)
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare a 100 mM phosphate buffer at pH 6.0. Dissolve vancomycin in the BGE to a final concentration of 5 mM.[12]
-
Sample Preparation: Dissolve the sample of this compound in the BGE to a concentration of approximately 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 220 nm
-
-
Analysis: Run the electrophoresis and record the electropherogram. The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Visualized Workflows
The following diagrams illustrate the experimental workflow for each analytical technique.
Conclusion
The validation of the enantiomeric excess of (S)-6-fluoro-4-oxochroman-2-carboxylic acid can be reliably achieved using Chiral HPLC, NMR with a Chiral Solvating Agent, or Chiral Capillary Electrophoresis. Chiral HPLC remains a highly robust and widely used method, providing excellent resolution. NMR with a CSA offers a rapid alternative with the benefit of structural confirmation. Chiral CE stands out for its high efficiency and minimal consumption of reagents. The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the desired level of analytical detail. For critical applications, cross-validation of results using two different methods is recommended to ensure the highest confidence in the data.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physicsforums.com [physicsforums.com]
- 12. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
6-Fluoro-4-oxochroman-2-carboxylic acid proper disposal procedures
For Immediate Reference: Treat as Hazardous Waste
Proper disposal of 6-Fluoro-4-oxochroman-2-carboxylic acid is critical for laboratory safety and environmental protection. This compound is classified as a hazardous substance and must be managed by licensed waste carriers. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1][2]
Hazard Profile
This compound presents several health hazards that necessitate careful handling and disposal.[1] Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a lab coat, should be worn at all times when handling this compound.[3][4][5]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
Disposal Protocol
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound in various forms.
1. Waste Identification and Segregation:
-
Chemical Classification: this compound is a halogenated organic acid .[6]
-
Segregation: It is imperative to segregate this waste from non-halogenated organic waste, as the disposal methods differ significantly, with halogenated waste often requiring incineration at specialized facilities.[6][7] Do not mix with incompatible chemicals like bases or strong oxidizing agents.[8]
2. Disposal of Solid this compound:
-
Container Selection: Use a designated, leak-proof, and clearly labeled "Hazardous Waste" container for solid halogenated organic compounds.[7]
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing dust formation. This should be done in a well-ventilated area or a chemical fume hood.[1]
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8]
3. Disposal of Contaminated Materials:
-
Scope: Any materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Personal Protective Equipment (gloves, disposable lab coats)
-
Labware (pipette tips, weighing boats, vials)
-
Spill cleanup materials (absorbent pads, contaminated rags)
-
-
Procedure:
-
Collect all contaminated solid materials in a designated, lined "Hazardous Waste" container.
-
Label the container clearly as "Contaminated Debris" and list the chemical contaminant (this compound).
-
Seal the container and store it in the satellite accumulation area for pickup.
-
4. Disposal of Solutions Containing this compound:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic liquid waste .[7]
-
Transfer: Pour the waste solution carefully into the container in a chemical fume hood to avoid splashes and inhalation of vapors.[1]
-
Labeling: Label the container with:
-
"Hazardous Waste"[1]
-
"Halogenated Organic Liquid Waste"
-
The full names of all chemical components in the solution, including solvents.
-
-
Storage: Keep the container tightly sealed and store it in the designated satellite accumulation area.[1]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the accumulated hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. uah.edu [uah.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-Fluoro-4-oxochroman-2-carboxylic acid
This guide provides immediate, essential safety and logistical information for handling 6-Fluoro-4-oxochroman-2-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Pictogram:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety glasses or goggles. A face shield should be worn if there is a splash hazard. | To protect against serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. | To prevent skin contact and irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended. In case of emergency, a self-contained breathing apparatus should be available.[2] | To prevent respiratory tract irritation.[1][2] |
| Hand Protection | Protective gloves must be worn.[2] Wash hands thoroughly after handling.[1][3] | To prevent skin absorption and irritation. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for handling this compound:
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
-
Handling the Chemical :
-
After Handling :
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a POISON CENTER or doctor.[3] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water.[1] Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3] |
| If Swallowed | Rinse mouth.[1] Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical Disposal :
-
Dispose of the chemical in accordance with local, state, and federal regulations.
-
The substance should be treated as hazardous waste.
-
Do not allow the product to enter drains.
-
-
Contaminated Packaging Disposal :
-
Dispose of contaminated packaging as special waste in compliance with local and national regulations.[2]
-
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for Handling Hazardous Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





